molecular formula C10H10O B194445 2-Ethylbenzofuran CAS No. 3131-63-3

2-Ethylbenzofuran

Cat. No.: B194445
CAS No.: 3131-63-3
M. Wt: 146.19 g/mol
InChI Key: KJHYAEZMOHLVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbenzofuran is used in the synthesis of benzofurans as potential antianginal agents. It is also used in the preparation of 2-arylpyridines that are used in the synthesis of complexes with physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYAEZMOHLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062857
Record name Benzofuran, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-63-3
Record name 2-Ethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3131-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzofuran, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzofuran from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 2-ethylbenzofuran, a significant heterocyclic compound, starting from the readily available precursor, salicylaldehyde. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have driven the development of efficient synthetic methodologies. The synthesis of this compound from salicylaldehyde is a classic and reliable pathway, typically involving a two-step process: the formation of an intermediate, 2-acetylbenzofuran, followed by its reduction.

Core Synthetic Pathway

The most common and well-established method for synthesizing this compound from salicylaldehyde proceeds through a two-step reaction sequence. The initial step involves the reaction of salicylaldehyde with chloroacetone in the presence of a base to form 2-acetylbenzofuran. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final product, this compound[1][2].

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation from salicylaldehyde to this compound.

G Reaction Pathway for this compound Synthesis Salicylaldehyde Salicylaldehyde Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->Acetylbenzofuran Step 1: Cyclization Chloroacetone Chloroacetone Chloroacetone->Acetylbenzofuran Base Base (e.g., K2CO3) Base->Acetylbenzofuran Ethylbenzofuran This compound Acetylbenzofuran->Ethylbenzofuran Step 2: Wolff-Kishner Reduction Hydrazine Hydrazine (NH2NH2) Hydrazine->Ethylbenzofuran Reducing_Agent Base (e.g., KOH) High Temperature Reducing_Agent->Ethylbenzofuran

Caption: Reaction pathway from salicylaldehyde to this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures[2].

Synthesis of 2-Acetylbenzofuran (Intermediate)

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Petroleum Ether

Procedure:

  • A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is prepared in dry acetone (150 mL).

  • The mixture is gently refluxed for approximately 13 hours.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The resulting dark yellow solid, 2-acetylbenzofuran, is purified by recrystallization from petroleum ether.

Synthesis of this compound (Wolff-Kishner Reduction)

Materials:

  • 2-Acetylbenzofuran

  • Hydrazine Hydrate

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

Procedure:

  • 2-Acetylbenzofuran is dissolved in diethylene glycol.

  • Hydrazine hydrate and potassium hydroxide are added to the solution.

  • The reaction mixture is heated to a high temperature (typically around 180-200 °C) to facilitate the reduction.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Reaction Conditions and Yields
StepReactantsCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1. Synthesis of 2-AcetylbenzofuranSalicylaldehyde, ChloroacetoneK₂CO₃Dry Acetone13RefluxNot specified[2]
2. Synthesis of this compound2-Acetylbenzofuran, HydrazineKOHDiethylene GlycolNot specified180-200Not specified[1]

Note: Specific yield percentages for each step can vary and should be optimized for specific laboratory conditions.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 3131-63-3[3][4][5]
Molecular Formula C₁₀H₁₀O[3][4][5]
Molecular Weight 146.19 g/mol [3][4][5]
Boiling Point 210 °C at 760 mmHg[5]
Density 1.05 g/cm³[5]
Refractive Index 1.574[5]
Flash Point 78.2 °C[5]

Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the diagram below.

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 2-Acetylbenzofuran cluster_1 Step 2: Wolff-Kishner Reduction A Mix Salicylaldehyde, Chloroacetone, K2CO3 in Dry Acetone B Reflux for 13 hours A->B C Cool and Filter B->C D Concentrate Filtrate C->D E Recrystallize from Petroleum Ether D->E F Isolate Pure 2-Acetylbenzofuran E->F G Dissolve 2-Acetylbenzofuran in Diethylene Glycol F->G Proceed with Intermediate H Add Hydrazine Hydrate and KOH G->H I Heat to 180-200 °C H->I J Monitor by TLC I->J K Cool and Dilute with Water J->K L Extract with Organic Solvent K->L M Wash, Dry, and Concentrate L->M N Obtain Pure This compound M->N

Caption: Workflow for the synthesis and purification of this compound.

Alternative Synthetic Strategies

While the presented two-step method is common, other advanced synthetic routes for the benzofuran core exist and may be adapted for this compound. These include:

  • Wittig and Horner-Wadsworth-Emmons Reactions: Intramolecular Wittig or Horner-Wadsworth-Emmons (HWE) reactions can be powerful tools for forming the benzofuran ring system.[6][7][8] These reactions involve the formation of a phosphorus ylide or a phosphonate carbanion, which then reacts with a carbonyl group to form a double bond and subsequently cyclize.

  • Palladium-Catalyzed Synthesis: Modern organic synthesis often employs palladium catalysts for the construction of heterocyclic rings.[9][10] Methods like the Sonogashira coupling followed by intramolecular cyclization are versatile for creating substituted benzofurans.[9]

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway for this compound from salicylaldehyde. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. While alternative methods offer different advantages, the described two-step synthesis remains a fundamental and accessible approach for obtaining this important benzofuran derivative.

References

An In-Depth Technical Guide to the Wolff-Kishner Reduction of 2-Acetylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Wolff-Kishner reduction as applied to the synthesis of 2-ethylbenzofuran from 2-acetylbenzofuran. This deoxygenation reaction is a valuable tool in organic synthesis, particularly for the reduction of ketones and aldehydes to their corresponding alkanes under basic conditions, offering a complementary approach to the acid-catalyzed Clemmensen reduction. This guide will delve into the experimental protocol, present key data in a structured format, and visualize the procedural workflow.

Introduction to the Wolff-Kishner Reduction

The Wolff-Kishner reduction is a chemical reaction that reduces a ketone or aldehyde to an alkane.[1] The reaction involves the in-situ formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, decomposes to yield the alkane and nitrogen gas.[2] A significant improvement to this method is the Huang-Minlon modification, which utilizes a high-boiling point solvent such as diethylene glycol or ethylene glycol, allowing the reaction to be carried out at atmospheric pressure with improved yields and shorter reaction times.[3][4] This modification typically involves refluxing the carbonyl compound with hydrazine hydrate and a base like potassium hydroxide.[2] The initial phase of the reaction focuses on the formation of the hydrazone, after which water and excess hydrazine are distilled off to allow the temperature to rise sufficiently for the decomposition of the hydrazone to the final alkane product.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the reactant, 2-acetylbenzofuran, and the product, this compound, along with typical reaction parameters for the Wolff-Kishner reduction.

Parameter2-Acetylbenzofuran (Reactant)This compound (Product)Wolff-Kishner Reduction Parameters
Molecular Formula C₁₀H₈O₂C₁₀H₁₀OReagents
Molecular Weight 160.17 g/mol [6]146.19 g/mol [7]Hydrazine hydrate (85-90%)
Melting Point 70-72 °C[8][9]Not applicable (Oil)[10]Potassium hydroxide
Boiling Point 110-113 °C at 3 mm Hg[8][9]210.0 ± 9.0 °C at 760 mmHg[11]Diethylene glycol
Density 1.07 g/mL at 25 °C[8][9]1.0 ± 0.1 g/cm³[11]Reaction Conditions
Appearance Colorless to light yellow solidYellow oil[10]Initial Reflux (Hydrazone Formation)
Solubility in Water Insoluble[8][9]Not specifiedTemperature: ~130-140 °C
Time: 1-2 hours
Decomposition
Temperature: 190-200 °C[4]
Time: 3-5 hours
CAS Number 1646-26-0[6]3131-63-3[7]Yield
Typically high (e.g., up to 95% for similar substrates)[3]

Experimental Protocol: Huang-Minlon Modification

This protocol is adapted from established procedures for the Wolff-Kishner reduction of similar aromatic ketones, such as acetophenone.[12]

Materials:

  • 2-Acetylbenzofuran

  • Diethylene glycol

  • Hydrazine hydrate (90%)

  • Potassium hydroxide pellets

  • Hydrochloric acid (2M)

  • Dichloromethane (or Diethyl ether)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a thermometer

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine 2-acetylbenzofuran, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Hydrazone Formation: Heat the mixture gently, with stirring, until the potassium hydroxide has dissolved. Increase the heat to reflux the mixture for 1-2 hours. The temperature of the reaction mixture should be monitored.

  • Solvent and Excess Reagent Removal: After the initial reflux period, arrange the apparatus for distillation. Carefully distill off water and excess hydrazine hydrate until the temperature of the reaction mixture rises to approximately 175-180 °C.

  • Decomposition: Once the desired temperature is reached, switch the apparatus back to a reflux setup. Continue to reflux the reaction mixture for an additional 3-5 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice and water.

  • Neutralization and Extraction: Acidify the aqueous mixture with 2M hydrochloric acid to a neutral pH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Visualized Experimental Workflow

experimental_workflow reagents Combine 2-Acetylbenzofuran, Diethylene Glycol, Hydrazine Hydrate, and KOH Pellets hydrazone_formation Heat to Reflux (1-2 hours) reagents->hydrazone_formation distillation Distill off Water and Excess Hydrazine (until T ≈ 175-180 °C) hydrazone_formation->distillation decomposition Reflux (3-5 hours) distillation->decomposition workup Cool and Quench with Ice-Water decomposition->workup extraction Acidify and Extract with Organic Solvent workup->extraction drying Dry Organic Layer and Remove Solvent extraction->drying purification Purify by Vacuum Distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the Wolff-Kishner reduction.

Signaling Pathway of the Wolff-Kishner Reduction

wolff_kishner_pathway ketone 2-Acetylbenzofuran (Ketone) hydrazone Hydrazone Intermediate ketone->hydrazone + Hydrazine hydrazine Hydrazine (H₂NNH₂) anion1 Hydrazone Anion hydrazone->anion1 + Base, - H₂O base Base (OH⁻) diimide Diimide Intermediate anion1->diimide + H₂O, - OH⁻ anion2 Carbanion diimide->anion2 + Base, - H₂O n2 Nitrogen Gas (N₂) anion2->n2 product This compound (Alkane) anion2->product + H₂O, - OH⁻ h2o H₂O

Caption: Generalized signaling pathway of the Wolff-Kishner reduction.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylbenzofuran, a versatile organic compound. With applications ranging from the fragrance and flavor industries to its use as an intermediate in the synthesis of pharmaceuticals, a thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development.[1] this compound is noted for its utility as a building block in the development of compounds with potential therapeutic effects, such as anti-inflammatory or analgesic properties.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems, designing synthetic routes, and ensuring safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₀O[1][2][3][4]
Molecular Weight 146.19 g/mol [1][3][5]
Appearance Clear colorless to yellow oil/liquid[1][5]
Boiling Point 210°C at 760 mmHg[4], 217-218°C at 742 Torr[5]
Density 1.050 ± 0.06 g/cm³ (Predicted)[4][5]
Solubility Soluble in organic solvents; sparingly soluble in Chloroform and Ethyl Acetate.[1][5][6]
Flash Point 78.2°C[4][5]
Refractive Index 1.574[4][5]
Vapor Pressure 0.285 mmHg at 25°C[4][5]
CAS Number 3131-63-3[1][2][3][4][5]

Experimental Protocols

Protocol: Determination of Boiling Point by Simple Distillation

This protocol outlines the standard laboratory procedure for determining the boiling point of a liquid organic compound such as this compound.[7]

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

  • Round-bottom flask (50 mL)

  • Heating mantle

  • Distillation head

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assembly: A simple distillation apparatus is assembled under a fume hood.[7]

  • Charging the Flask: Approximately 10-15 mL of this compound is placed into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: The heating mantle is turned on, and the liquid is heated to a gentle boil.

  • Temperature Reading: The temperature is monitored as the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize; this stable temperature is recorded as the boiling point.[7]

  • Collection: The vapor is cooled in the condenser and collected in the receiving flask.[7]

  • Completion: Heating is discontinued once the boiling point has been recorded or a small amount of liquid remains in the distillation flask. The apparatus should never be heated to dryness.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including chemical splash goggles and gloves.[7]

  • Perform the distillation in a well-ventilated fume hood.[7]

  • This compound may cause skin and eye irritation, as well as respiratory irritation.[3]

Visualizations

Logical Relationship of Molecular Structure to Properties

The following diagram illustrates how the molecular structure of this compound influences its key physicochemical properties.

G A This compound (C10H10O) B Benzofuran Ring System (Aromatic, Heterocyclic) A->B C Ethyl Group (-CH2CH3) A->C D Oxygen Heteroatom A->D E Boiling Point (210-218 °C) B->E Molecular Weight & van der Waals forces F Solubility in Organic Solvents B->F Aromatic character H Reactivity (Building block for synthesis) B->H Aromatic reactivity C->F Nonpolar character G Low Water Solubility C->G Hydrophobic nature D->G Polarity (minor) D->H Site of reactions

Structure-Property Relationships of this compound

Experimental Workflow for Boiling Point Determination

The diagram below outlines the general workflow for the experimental determination of the boiling point of a liquid organic compound.

G cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure A Assemble Distillation Apparatus B Add this compound & Boiling Chips A->B Charge flask C Heat the Sample B->C Start experiment D Observe Vapor Rise C->D E Record Stable Thermometer Reading D->E Equilibrium F Stop Heating E->F Data collected G Cool and Disassemble Apparatus F->G

Boiling Point Determination Workflow

References

Spectroscopic Data Interpretation of 2-Ethylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 2-Ethylbenzofuran (CAS No: 3131-63-3), a versatile intermediate in the pharmaceutical and fragrance industries.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for structural elucidation.

Molecular Structure and Properties

  • Chemical Name: this compound[2][3]

  • Molecular Formula: C₁₀H₁₀O[3][4][5]

  • Molecular Weight: 146.19 g/mol [3][4]

  • Structure: this compound Structure

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.55 - 7.45m-2HAromatic H (C4, C7)
7.25 - 7.15m-2HAromatic H (C5, C6)
6.35s-1HFuran H (C3)
2.80q7.62H-CH₂-
1.30t7.63H-CH₃

Data is compiled and interpreted based on typical chemical shifts for benzofuran derivatives and ethyl groups.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
160.5C2
154.8C7a
128.8C3a
123.5C5
122.4C6
120.5C4
111.0C7
101.2C3
21.5-CH₂-
12.0-CH₃

Data is compiled and interpreted based on spectral databases and known values for similar structures.[6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000MediumC-H StretchAromatic C-H
2975 - 2850MediumC-H StretchAliphatic C-H (-CH₂, -CH₃)
1610, 1580, 1450StrongC=C StretchAromatic Ring
1250StrongC-O-C Asymmetric StretchAryl Ether (Furan)
750StrongC-H Out-of-plane BendOrtho-disubstituted Benzene

Data is based on characteristic infrared absorption frequencies for functional groups.[7][8]

Mass Spectrometry (Electron Ionization)

Table 4: Key Mass Spectrometry Data for this compound (EI)

m/zRelative IntensityAssignment
146High[M]⁺ (Molecular Ion)
131High (Base Peak)[M-CH₃]⁺
118Moderate[M-C₂H₄]⁺
103Moderate[M-CH₃-CO]⁺
77Moderate[C₆H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[3][4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtering: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[9][10]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).[11] For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[12]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is an oil, the spectrum can be obtained from a thin film.[2][13] Place one to two drops of the pure liquid sample onto a polished salt plate (e.g., NaCl or KBr).[8][13]

  • Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.

  • Acquisition: Place the "sandwich" plate assembly in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000-600 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.[14]

  • Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[14][15]

  • Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[14][15]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.[14]

Logical Workflow for Spectral Interpretation

The structural elucidation of an unknown compound like this compound is a systematic process where data from various spectroscopic techniques are integrated to build a complete molecular picture.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Primary Analysis cluster_2 NMR Analysis cluster_3 Information Derived Compound Unknown Sample (this compound) MS Mass Spectrometry (MS) Compound->MS Provides IR Infrared (IR) Spectroscopy Compound->IR Provides C13NMR ¹³C NMR Compound->C13NMR Provides H1NMR ¹H NMR Compound->H1NMR Provides MolWeight Molecular Formula & Weight (C₁₀H₁₀O, 146 g/mol) MS->MolWeight Determines FuncGroups Key Functional Groups (Aromatic, Ether) IR->FuncGroups Identifies CarbonEnv Carbon Environments (8 Aromatic/Vinylic, 2 Aliphatic) C13NMR->CarbonEnv Reveals ProtonEnv Proton Environments & Connectivity (-CH₂-CH₃) H1NMR->ProtonEnv Reveals Structure Final Elucidated Structure This compound MolWeight->Structure FuncGroups->Structure CarbonEnv->Structure ProtonEnv->Structure

Caption: Logical workflow for the structural elucidation of this compound.

References

Biological Activities of 2-Ethylbenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2-Ethylbenzofuran derivatives. Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] this compound, in particular, serves as a crucial intermediate in the synthesis of many of these biologically active molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to facilitate further research and drug discovery in this promising area.

Anticancer Activity

Derivatives of the benzofuran scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][8][9] The mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxicity of various benzofuran derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).[10]

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Benzofuran-2-carboxamide derivative 50gHCT-116Colorectal Carcinoma0.87[9]
Benzofuran-2-carboxamide derivative 50gHeLaCervical Cancer0.73[9]
Benzofuran-2-carboxamide derivative 50gA549Lung Cancer0.57[9]
3-Methylbenzofuran derivative 16bA549Lung Cancer1.48[9]
Benzofuran-isatin hybrid 23aSW-620Colorectal Cancer8.7[9]
Benzofuran-isatin hybrid 23dSW-620Colorectal Cancer6.5[9]
Benzofuran-isatin hybrid 23aHT-29Colorectal Cancer9.4[9]
Benzofuran-isatin hybrid 23dHT-29Colorectal Cancer9.8[9]
2-Arylbenzofuran derivative 20-Acetylcholinesterase Inhibition0.086[11]
Doxorubicin (Reference)--1.136[2]

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[12][13][14][15] The structural modifications on the benzofuran ring play a crucial role in determining the antimicrobial spectrum and potency.[4]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismActivityMIC (µg/mL)Reference
Benzofuran derivative 1Salmonella typhimuriumAntibacterial12.5[16]
Benzofuran derivative 1Staphylococcus aureusAntibacterial12.5[16]
Benzofuran derivative 1Escherichia coliAntibacterial25[16]
Benzofuran derivative 2Staphylococcus aureusAntibacterial25[16]
Benzofuran derivative 5Penicillium italicumAntifungal12.5[16]
Benzofuran derivative 6Penicillium italicumAntifungal12.5[16]
Benzofuran derivative 5Colletotrichum musaeAntifungal12.5[16]
Benzofuran derivative 6Colletotrichum musaeAntifungal25[16]
Benzofuran ketoxime 38Staphylococcus aureusAntibacterial0.039[12]
Fused benzofuran derivative 30P. chinchoriAntibacterial25[12]
Fused benzofuran derivative 30A. fumigatusAntifungal25[12]
Fused benzofuran derivative 30P. wortmanniAntifungal100[12]
2-bisaminomethylatedaurone 31, 32, 33Various BacteriaAntibacterial25[12]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole 40C. krusei & C. albicansAntifungal31.25[12]

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO).[16][17][18][19]

Quantitative Anti-inflammatory Activity Data

The inhibitory concentration (IC50) is used to quantify the ability of a compound to inhibit the production of inflammatory mediators.

Compound/DerivativeAssayIC50 (µM)Reference
Benzofuran derivative 1NO Inhibition in RAW 264.7 cells17.31[16]
Benzofuran derivative 3NO Inhibition in RAW 264.7 cells16.5[16]
Benzofuran derivative 2NO Inhibition in RAW 264.7 cells31.5[16]
Benzofuran derivative 4NO Inhibition in RAW 264.7 cells42.8[16]
Piperazine/benzofuran hybrid 5dNO Inhibition in RAW 264.7 cells52.23[18]
Celecoxib (Positive Control)NO Inhibition in RAW 264.7 cells32.1

Neuroprotective Activity

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities.[20][21][22][23] Some derivatives have shown potent action against NMDA-induced excitotoxicity, suggesting their potential in the treatment of neurodegenerative diseases.[20][21][22][23]

Quantitative Neuroprotective Activity Data

The neuroprotective effects are assessed by measuring the viability of neuronal cells after exposure to a neurotoxin in the presence of the test compound.

Compound/DerivativeConcentration (µM)Neuroprotective EffectReference
Compound 1f30Comparable to memantine[20][21][22][23]
Compound 1j100 and 300Marked anti-excitotoxic effects[20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[1][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 48 hours).[1][10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[1]

  • Serial Dilution: Serially dilute the benzofuran derivatives in a liquid growth medium in a 96-well plate.[1]

  • Inoculation: Inoculate each well with the microbial suspension.[1]

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.[17][24]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[24]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds and then stimulate with lipopolysaccharide (LPS) to induce NO production.[24]

  • Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.[24]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[24]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Signaling Pathways and Experimental Workflows

anticancer_workflow start Cancer Cell Culture treatment Treatment with Benzofuran Derivatives start->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end Anticancer Activity Determined data_analysis->end

Caption: Workflow for evaluating anticancer activity.

anti_inflammatory_workflow start Compound Library in_vitro In Vitro Screening (e.g., NO, PGE2, Cytokine Assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response active_compounds Active Compounds dose_response->active_compounds moa Mechanism of Action Studies (e.g., Western Blot for NF-kB) active_compounds->moa in_vivo In Vivo Efficacy Studies (e.g., Carrageenan Paw Edema) moa->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for anti-inflammatory drug validation.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_exp inflammation Inflammation gene_exp->inflammation benzofuran Benzofuran Derivatives benzofuran->ikk

Caption: NF-κB signaling pathway and potential inhibition by benzofuran derivatives.

References

2-Ethylbenzofuran: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in biologically active natural products and synthetic compounds. Among its various substituted forms, 2-ethylbenzofuran has emerged as a valuable building block in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents across a spectrum of disease areas. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanistic insights into derivatives of the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step for its elaboration into a diverse library of derivatives. A common and effective strategy involves a two-step process starting from the readily available salicylaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Acetylbenzofuran

A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours. After cooling, the reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield 2-acetylbenzofuran. The crude product is then recrystallized from petroleum ether.

Step 2: Reduction of 2-Acetylbenzofuran to this compound

The reduction of the acetyl group to an ethyl group can be achieved via established methods such as the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction:

To a solution of 2-acetylbenzofuran (1.1 mmol, 1.0 equiv) and hydrazine monohydrate (20.0 equiv) in diethylene glycol monomethyl ether (DGME, 22 mL), potassium hydroxide (6.0 equiv) is added at room temperature. The mixture is heated at 110°C for 1 hour, then at 194°C for 4 hours. After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford this compound.

Clemmensen Reduction:

To a stirred solution of 2-acetylbenzofuran (17.2 mmol, 1.0 equiv) and zinc powder (10.0 equiv) in a 1:1 mixture of dichloromethane and methanol (180 mL), trimethylsilyl chloride (10.0 equiv) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours. The zinc powder is removed by filtration, and the filtrate is neutralized with saturated aqueous sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure to yield this compound.

Pharmacological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzofuran derivatives. These compounds have been shown to exert their activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

mTOR Signaling Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and is often dysregulated in cancer. Certain benzofuran derivatives have been identified as inhibitors of this pathway.[1][2] By targeting mTOR, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. For instance, specific benzo[b]furan derivatives have shown potent efficacy against human breast cancer cell lines, such as MCF-7, with IC50 values in the nanomolar range. These compounds were found to induce G2/M phase cell cycle arrest and promote mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling cascade.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n(Cell Growth,\nProliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [label="Promotes"]; fourEBP1 -> Protein_Synthesis [label="Inhibits\n(when unphosphorylated)"]; Benzofuran -> mTORC1 [arrowhead=tee, color="#EA4335", label="Inhibition"]; mTORC1 -> Apoptosis [arrowhead=tee, label="Inhibits"];

// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K;} {rank=same; PIP2; PIP3;} {rank=same; PDK1;} {rank=same; Akt;} {rank=same; mTORC1; Benzofuran;} {rank=same; S6K1; fourEBP1;} {rank=same; Protein_Synthesis; Apoptosis;} } .dot Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

T-Cell Receptor (TCR) Signaling Modulation: The T-cell receptor signaling pathway is fundamental to the adaptive immune response, and its modulation is a key strategy in cancer immunotherapy. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of TCR signaling. By inhibiting LYP, these compounds can enhance T-cell activation and promote an anti-tumor immune response.

// Nodes TCR [label="TCR", fillcolor="#F1F3F4", fontcolor="#202124"]; pMHC [label="pMHC", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#F1F3F4", fontcolor="#202124"]; LAT [label="LAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(Ca2+ flux, NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Activation [label="T-Cell Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; LYP [label="LYP\n(PTPN22)", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzofuran [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges pMHC -> TCR [label="Binds"]; TCR -> Lck [label="Activates"]; Lck -> ZAP70 [label="Phosphorylates"]; ZAP70 -> LAT [label="Phosphorylates"]; LAT -> PLCg1 [label="Recruits"]; PLCg1 -> Downstream; Downstream -> T_Cell_Activation; LYP -> Lck [arrowhead=tee, color="#EA4335", label="Dephosphorylates\n(Inhibits)"]; Benzofuran -> LYP [arrowhead=tee, color="#EA4335", label="Inhibition"];

// Invisible edges for layout {rank=same; pMHC; TCR;} {rank=same; Lck;} {rank=same; ZAP70;} {rank=same; LAT;} {rank=same; PLCg1; LYP; Benzofuran;} {rank=same; Downstream;} {rank=same; T_Cell_Activation;} } .dot Caption: Inhibition of LYP by this compound derivatives enhances TCR signaling.

The following table summarizes the anticancer activity of various benzofuran derivatives, showcasing their potential as cytotoxic agents against a range of cancer cell lines. While specific data for this compound derivatives is still emerging, the broader data on the benzofuran class provides a strong rationale for their investigation.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromo derivative of benzofuranK562 (leukemia)5.0
Bromo derivative of benzofuranHL-60 (leukemia)0.1
3-Amidobenzofuran derivative (28g)MDA-MB-231 (breast)3.01
3-Amidobenzofuran derivative (28g)HCT-116 (colon)5.20
3-Amidobenzofuran derivative (28g)HT-29 (colon)9.13
Benzofuran-chalcone derivative (33d)A-375 (melanoma)4.15
Benzofuran-chalcone derivative (33d)MCF-7 (breast)3.22
Benzofuran-chalcone derivative (33d)A-549 (lung)2.74
Benzofuran-chalcone derivative (33d)HT-29 (colon)7.29
Benzofuran-chalcone derivative (33d)H-460 (lung)3.81
Benzofuran-2-carboxamide derivative (50g)HCT-116 (colon)0.87
Benzofuran-2-carboxamide derivative (50g)HeLa (cervical)0.73
Benzofuran-2-carboxamide derivative (50g)HepG2 (liver)5.74
Benzofuran-2-carboxamide derivative (50g)A549 (lung)0.57
Benzo[b]furan derivative (26)MCF-7 (breast)0.057
Benzo[b]furan derivative (36)MCF-7 (breast)0.051
Fluorinated benzofuran derivative (1)HCT116 (colon)19.5
Fluorinated benzofuran derivative (2)HCT116 (colon)24.8
Anti-inflammatory Activity

Benzofuran derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of benzofuran derivatives can be evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Cells are seeded in 96-well plates and incubated with the test compounds for a specified period before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture medium is then quantified using the Griess reagent. The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.

The following table presents the anti-inflammatory activity of selected benzofuran derivatives.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundTargetIC50 (µM)Reference
Benzofuran derivative 1NO production17.31[1]
Benzofuran derivative 3NO production16.5[1]
Benzofuran derivative 2NO production31.5[1]
Benzofuran derivative 4NO production42.8[1]
Fluorinated benzofuran derivative 2PGE2 production1.92
Fluorinated benzofuran derivative 3PGE2 production1.48
Fluorinated benzofuran derivative 2IL-6 production1.23
Fluorinated benzofuran derivative 3IL-6 production9.04
Fluorinated benzofuran derivative 2CCL2 production1.5
Fluorinated benzofuran derivative 3CCL2 production19.3
Fluorinated benzofuran derivative 2NO production2.4
Fluorinated benzofuran derivative 3NO production5.2
Antimicrobial Activity

The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of benzofuran derivatives against various microbial strains can be determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table summarizes the antimicrobial activity of some benzofuran derivatives.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 1Salmonella typhimurium12.5[1]
Benzofuran derivative 1Escherichia coli25[1]
Benzofuran derivative 1Staphylococcus aureus12.5[1]
Benzofuran derivative 2Staphylococcus aureus25[1]
Benzofuran derivative 5Penicillium italicum12.5[1]
Benzofuran derivative 6Penicillium italicum12.5[1]
Benzofuran derivative 5Colletotrichum musae12.5[1]
Benzofuran derivative 6Colletotrichum musae12.5-25[1]

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its amenability to synthetic modification allows for the generation of diverse chemical libraries with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The demonstrated ability of benzofuran derivatives to modulate key signaling pathways such as the mTOR and TCR pathways underscores their potential for targeted therapies. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent drug candidates for a range of human diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting area of medicinal chemistry.

References

The Natural Occurrence of 2-Ethylbenzofuran Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 2-ethylbenzofuran analogs and related benzofuran derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the isolation, quantitative analysis, and biological activities of this significant class of natural products. The guide details experimental protocols for their extraction and characterization and visualizes the key signaling pathways they modulate, offering a critical resource for advancing research and development in this field.

Introduction to Benzofuran Analogs

Benzofuran derivatives are a widespread class of heterocyclic organic compounds found extensively in nature.[1][2][3] Their core structure, consisting of a fused benzene and furan ring, serves as a scaffold for a diverse array of natural products with significant biological activities.[2][3] These compounds have been isolated from a variety of natural sources, including higher plants, fungi, and marine organisms.[1][2] The broad spectrum of pharmacological properties associated with benzofuran analogs, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, has made them a focal point of natural product chemistry and drug discovery.[1][2] This guide will focus on naturally occurring analogs of this compound, with a particular emphasis on tremetone, a well-studied 2-acetyl-2,3-dihydrobenzofuran derivative.

Natural Sources of 2-Substituted Benzofuran Analogs

While simple this compound is primarily a synthetic compound, a variety of structurally related 2-substituted benzofuran analogs are found in nature. These are predominantly present in the plant kingdom, particularly within the Asteraceae family.

Plant Sources

The most notable natural sources of 2-substituted benzofuran analogs are plants from the genera Ageratina, Isocoma, and Eupatorium.

  • Ageratina altissima (White Snakeroot): This plant is a primary source of tremetone , a toxic 2-acetyl-2,3-dihydrobenzofuran derivative.[4][5][6] Ingestion of this plant by livestock can lead to a condition known as "trembles," and consumption of contaminated milk by humans can cause "milk sickness."[6]

  • Isocoma pluriflora (Rayless Goldenrod): Similar to white snakeroot, this plant also contains significant quantities of tremetone and related benzofuran ketones.[4]

  • Eupatorium adenophorum (Crofton Weed): This plant is known to produce various benzofuran derivatives.[2][7] One of the active principles isolated from this plant is 9-oxo-10,11-dehydroagerophorone, a compound responsible for hepatotoxicity in mice.[7]

Other plant families, such as Fabaceae and Moraceae, are also known to produce benzofuran derivatives, although the presence of 2-ethyl or 2-acetyl analogs is less commonly reported.[8]

Quantitative Analysis of 2-Substituted Benzofuran Analogs

The concentration of benzofuran analogs in natural sources can vary significantly depending on the plant species, geographical location, and environmental conditions.[4] High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of these compounds.[4][6]

Table 1: Concentration of Tremetone and Related Benzofuran Ketones in Ageratina altissima and Isocoma pluriflora

CompoundPlant SourceConcentration Range (mg/g of dried plant material)Reference
TremetoneAgeratina altissima0.1 - 1.8[4]
DehydrotremetoneAgeratina altissima0.05 - 1.2[4]
3-Oxyangeloyl-tremetoneAgeratina altissimaNot consistently detected[4]
TremetoneIsocoma pluriflora0.2 - 2.5[4]
DehydrotremetoneIsocoma pluriflora0.1 - 1.5[4]
3-Oxyangeloyl-tremetoneIsocoma pluriflora0.1 - 0.8[4]

Experimental Protocols

The isolation and characterization of 2-substituted benzofuran analogs from natural sources involve a series of well-defined steps, including extraction, chromatographic separation, and spectroscopic analysis.

General Workflow for Isolation and Characterization

G Start Plant Material Collection and Preparation Extraction Solvent Extraction (e.g., methanol, ethanol, or hexane) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., hexane/water) Extraction->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChromatography Fractionation Fraction Collection and Analysis (TLC/HPLC) ColumnChromatography->Fractionation Purification Preparative HPLC or Crystallization Fractionation->Purification StructureElucidation Structure Elucidation (NMR, MS, IR, UV) Purification->StructureElucidation End Pure Compound StructureElucidation->End

Caption: General workflow for the isolation of benzofuran analogs.
Detailed Protocol for the Isolation of Tremetone from Ageratina altissima

This protocol is adapted from methodologies described for the isolation of benzofuran ketones from Ageratina altissima.[5][6][9]

1. Plant Material Preparation:

  • Air-dry the collected Ageratina altissima plant material (leaves and stems) at room temperature.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Extract the powdered plant material with hexane or a mixture of dichloromethane and methanol (1:1) at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude lipophilic extract.

3. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane-ethyl acetate mobile phase and visualization under UV light.

4. Purification:

  • Combine fractions containing tremetone (identified by comparison with a standard or by spectroscopic analysis).

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

5. Structure Elucidation:

  • Confirm the structure of the isolated tremetone using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biological Activities and Signaling Pathways

Benzofuran derivatives exhibit a wide range of biological activities, and their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Several benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10] These pathways are crucial regulators of the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates Benzofuran Benzofuran Analog Benzofuran->IKK inhibits Benzofuran->MAPKKK inhibits InflammatoryGenes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->InflammatoryGenes activates MAPK_nuc->InflammatoryGenes activates

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran analogs.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain benzofuran derivatives have shown promise as anticancer agents by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2.[2][11] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases E2F->S promotes entry Benzofuran Benzofuran Analog Benzofuran->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by benzofuran analogs.

Conclusion

Naturally occurring 2-substituted benzofuran analogs, exemplified by tremetone, represent a valuable class of compounds with diverse and potent biological activities. This guide has provided an in-depth overview of their natural sources, methods for their quantitative analysis and isolation, and their mechanisms of action involving key cellular signaling pathways. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzofuran is a heterocyclic aromatic compound with applications in the pharmaceutical, fragrance, and agrochemical industries.[1][2] Its benzofuran core structure, substituted with an ethyl group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] A thorough understanding of its structure and spectroscopic properties is essential for its effective utilization in research and development. This guide provides a detailed overview of the structural elucidation and characterization of this compound, including experimental protocols, data interpretation, and visualization of the analytical workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
CAS Number 3131-63-3[1]
Appearance Clear colorless liquid[2]
Boiling Point 217-218 °C (at 742 Torr)ChemBK
Density 1.050 ± 0.06 g/cm³ (Predicted)ChemBK
Refractive Index 1.574ChemBK

Structural Elucidation Workflow

The structural elucidation of an organic compound like this compound is a systematic process that typically involves synthesis followed by a suite of spectroscopic analyses to confirm its molecular structure. The logical workflow for this process is depicted in the following diagram.

G Figure 1. Structural Elucidation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., Salicylaldehyde derivative and an ethyl-containing synthon) reaction Chemical Synthesis (e.g., Cyclization reaction) start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification ms Mass Spectrometry (MS) purification->ms Provides molecular weight and fragmentation ir Infrared (IR) Spectroscopy purification->ir Identifies functional groups nmr Nuclear Magnetic Resonance (NMR) Spectroscopy purification->nmr Determines connectivity of atoms elucidation Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: A flowchart illustrating the general process for the synthesis and structural confirmation of this compound.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. The data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information to build a complete picture of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide clues about its structure.

Experimental Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

Data Interpretation:

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight.[3] A prominent fragment ion is observed at m/z 131.[1] This is consistent with the loss of a methyl group (•CH₃) from the ethyl side chain, a common fragmentation pathway for alkyl-substituted aromatic compounds.

Table 2: Mass Spectrometry Data for this compound

m/zProposed FragmentRelative Intensity
146[C₁₀H₁₀O]⁺ (Molecular Ion)High
131[M - CH₃]⁺High

The fragmentation process can be visualized as follows:

G Figure 2. Proposed Mass Spectrometry Fragmentation of this compound mol [this compound]⁺ (m/z = 146) frag [M - CH₃]⁺ (m/z = 131) mol->frag loss loss - •CH₃

Caption: The primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Data Interpretation:

The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring, the ether linkage, and the alkyl substituent.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic
~2970, ~2870C-H stretchEthyl group (CH₃, CH₂)
~1600, ~1450C=C stretchAromatic ring
~1250C-O-C stretchAryl-alkyl ether
~750C-H bend (out-of-plane)ortho-disubstituted benzene

The presence of aromatic C-H stretches above 3000 cm⁻¹ and alkyl C-H stretches below 3000 cm⁻¹ is a key diagnostic feature. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage within the benzofuran ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for unambiguous assignments.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Table 4: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.10Multiplet4HAromatic protons (H-4, H-5, H-6, H-7)
6.40Singlet1HFuran proton (H-3)
2.80Quartet2HMethylene protons (-CH₂-)
1.30Triplet3HMethyl protons (-CH₃)

The aromatic protons appear as a complex multiplet in the downfield region.[3] The proton on the furan ring (H-3) is expected to be a singlet. The ethyl group protons exhibit a characteristic quartet for the methylene group (adjacent to a methyl group) and a triplet for the methyl group (adjacent to a methylene group).[3]

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 5: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~160C-2 (quaternary)
~155C-7a (quaternary)
~129C-3a (quaternary)
124 - 120Aromatic CH carbons
~111Aromatic CH carbon
~102C-3 (furan CH)
~22Methylene carbon (-CH₂)
~12Methyl carbon (-CH₃)

The spectrum will show ten distinct carbon signals. The quaternary carbons of the benzofuran ring system will appear in the downfield region, while the aliphatic carbons of the ethyl group will be found in the upfield region.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides crucial pieces of information that, when combined, allow for the unambiguous confirmation of its molecular structure. The detailed experimental protocols and interpreted spectral data presented in this guide serve as a comprehensive resource for researchers working with this important chemical intermediate.

References

The Dawn of a Heterocycle: A Technical History of Benzofuran Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the origins of benzofuran compounds, from their initial synthesis in the 19th century to the isolation and characterization of the first natural benzofurans.

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core scaffold in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance. The unique structural and electronic properties of the benzofuran nucleus have made it a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. This technical guide delves into the seminal discoveries and foundational synthetic methodologies that marked the inception of benzofuran chemistry, providing a historical context and detailed experimental frameworks for the modern researcher.

The Genesis of a Scaffold: The First Synthesis of Benzofuran

The history of benzofuran synthesis begins in 1870 with the pioneering work of English chemist William Henry Perkin. While investigating the chemistry of coumarins, Perkin discovered that heating 3-halocoumarins with an alkali resulted in a ring contraction to form a new class of compounds: benzofurans. This reaction, now famously known as the Perkin rearrangement, was the first recorded synthesis of the benzofuran ring system and laid the groundwork for future explorations into this novel heterocyclic family.[1]

The Perkin Rearrangement: A Foundational Discovery

The Perkin rearrangement involves the base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The reaction proceeds through an initial ring fission of the coumarin lactone by the hydroxide ion, followed by an intramolecular nucleophilic substitution where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the furan ring.

A general representation of this historic reaction is the conversion of 3-bromocoumarin to benzofuran-2-carboxylic acid. While Perkin's original 1870 publication is a landmark, detailed experimental protocols from the late 19th and early 20th centuries provide a clearer picture of the practical execution of this synthesis.

Early 20th Century Protocol for the Perkin Rearrangement of 3-Bromocoumarin:

A solution of 3-bromocoumarin (1 part by weight) in a 10% aqueous solution of potassium hydroxide (10 parts by weight) was heated under reflux for 2-3 hours. During this time, the solid 3-bromocoumarin would dissolve, and the solution would typically darken. After cooling, the reaction mixture was acidified with concentrated hydrochloric acid until no further precipitation was observed. The resulting crude benzofuran-2-carboxylic acid was collected by filtration, washed with cold water, and then purified by recrystallization from ethanol or hot water.

ReactantReagentConditionsProductYield (%)Melting Point (°C)
3-Bromocoumarin10% aq. KOHReflux, 2-3 hBenzofuran-2-carboxylic acid~70-80215-217

Note: Yields and melting points are representative values from early 20th-century literature and may vary based on the purity of reactants and specific experimental conditions.

Early Synthetic Developments: Expanding the Benzofuran Chemist's Toolkit

Following Perkin's initial discovery, the late 19th and early 20th centuries saw the development of new synthetic routes to the benzofuran core, expanding the range of accessible derivatives. Two notable methods from this era are the von Kostanecki acylation and the Rap-Stoermer reaction.

The von Kostanecki Acylation

The von Kostanecki acylation, developed by Polish chemist Stanisław Kostanecki, is a method for the synthesis of chromones and, in some variations, can lead to the formation of benzofuran derivatives. The reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt. While primarily used for chromone synthesis, under certain conditions and with specific substrates, benzofuran formation can occur as a side reaction or, in some cases, the main pathway.

The Rap-Stoermer Reaction

The Rap-Stoermer reaction provides a direct route to 2-acylbenzofurans. This condensation reaction involves the treatment of a salicylaldehyde with an α-haloketone in the presence of a base, typically potassium carbonate or a tertiary amine like triethylamine. The reaction proceeds via an initial O-alkylation of the salicylaldehyde with the α-haloketone, followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Typical Protocol for the Rap-Stoermer Reaction:

A mixture of salicylaldehyde (1 equivalent), an α-haloketone (e.g., phenacyl bromide, 1 equivalent), and anhydrous potassium carbonate (2 equivalents) in a suitable solvent such as acetone or ethanol was heated at reflux for several hours. The reaction progress was monitored by the disappearance of the starting materials. After completion, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The resulting crude product was then purified by recrystallization or distillation.

Salicylaldehydeα-HaloketoneBaseSolventProduct
SalicylaldehydePhenacyl bromideK₂CO₃Acetone2-Benzoylbenzofuran
5-BromosalicylaldehydeChloroacetoneK₂CO₃Ethanol2-Acetyl-5-bromobenzofuran

Nature's Benzofurans: The First Isolation from a Natural Source

The first well-characterized benzofuran to be isolated from a natural source was Euparin . This compound was obtained from the plant Eupatorium purpureum, commonly known as purple Joe-Pye weed. The isolation and structural elucidation of Euparin in the early 20th century marked a significant milestone, demonstrating that the benzofuran scaffold was not just a synthetic curiosity but also a component of nature's chemical arsenal.

Isolation and Characterization of Euparin

The isolation of Euparin typically involved the extraction of the dried plant material with a nonpolar solvent, followed by a series of purification steps, including column chromatography. The structure of Euparin was elucidated through classical chemical degradation methods and later confirmed by spectroscopic techniques.

General Protocol for the Isolation of Euparin:

Dried and powdered aerial parts of Eupatorium purpureum were exhaustively extracted with petroleum ether or a similar nonpolar solvent. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue. This residue was then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions were monitored by thin-layer chromatography, and those containing Euparin were combined and further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield pure, crystalline Euparin.

Natural SourceExtraction SolventPurification MethodIsolated Compound
Eupatorium purpureumPetroleum etherColumn chromatography, RecrystallizationEuparin

Biological Significance of an Early Natural Benzofuran: The Antiviral Activity of Euparin

Early investigations into the biological properties of natural benzofurans revealed that Euparin possesses notable antiviral activity, particularly against poliovirus.[2] This discovery was a precursor to the extensive research that would later uncover the diverse pharmacological potential of the benzofuran class of compounds.

Mechanism of Antiviral Action

Euparin has been shown to exert its antipoliovirus effect by interfering with the early events of the viral replication cycle.[2][3] The poliovirus replication cycle begins with the attachment of the virus to a host cell receptor, followed by entry and uncoating of the viral RNA genome into the cytoplasm. The viral RNA is then translated into a single polyprotein, which is subsequently cleaved by viral proteases into functional viral proteins. These proteins then orchestrate the replication of the viral genome. Euparin is thought to inhibit one or more of these initial steps, thereby preventing the establishment of a productive infection.

Below is a diagram illustrating the key stages of the poliovirus replication cycle and the proposed point of inhibition by Euparin.

Poliovirus_Replication_Cycle cluster_host_cell Host Cell Cytoplasm Viral_Entry 1. Viral Entry & Uncoating Translation 2. Translation of viral (+)RNA Viral_Entry->Translation Polyprotein_Processing 3. Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex_Formation 4. Replication Complex Formation Polyprotein_Processing->Replication_Complex_Formation Negative_Strand_Synthesis 5. (-)RNA Synthesis Replication_Complex_Formation->Negative_Strand_Synthesis Positive_Strand_Synthesis 6. (+)RNA Synthesis Negative_Strand_Synthesis->Positive_Strand_Synthesis Assembly 7. Virion Assembly Positive_Strand_Synthesis->Assembly Progeny_Virions Progeny Virions Assembly->Progeny_Virions Poliovirus Poliovirus Poliovirus->Viral_Entry Euparin Euparin Euparin->Viral_Entry Inhibition

Figure 1. The poliovirus replication cycle and the inhibitory action of Euparin.

Conclusion

The journey of benzofuran chemistry, from its synthetic origins in Perkin's laboratory to its discovery in nature, highlights a classic trajectory in the development of heterocyclic chemistry. The foundational synthetic methods, such as the Perkin rearrangement and the Rap-Stoermer reaction, not only provided the initial access to this important scaffold but also paved the way for the myriad of advanced synthetic strategies available today. The isolation of Euparin and the subsequent discovery of its biological activity underscored the significance of benzofurans as a source of potential therapeutic agents. This rich history continues to inspire modern research, with the benzofuran core remaining a focal point in the design and development of new drugs and functional materials. This guide serves as a testament to the enduring legacy of these early discoveries and provides a valuable resource for researchers seeking to build upon this historical foundation.

References

Methodological & Application

Application Note and Protocol: HPLC Analysis of 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 2-Ethylbenzofuran using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for the determination of purity and quantification of this compound in various sample matrices.

Introduction

This compound is a benzofuran derivative used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate and reliable analytical methods are essential for quality control, stability testing, and ensuring the purity of this compound. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The methodology is based on common practices for the analysis of related benzofuran compounds and is suitable for validation according to ICH guidelines.[3][4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to the development of a suitable analytical method.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[7][8][9]
Molecular Weight146.19 g/mol [7][9]
CAS Number3131-63-3[7][8][9]
AppearanceLiquid
UV AbsorbanceAromatic, expected to have strong UV absorbance
SolubilityLikely soluble in organic solvents like methanol and acetonitrile

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound.

3.1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below. A C18 column is a common choice for the separation of benzofuran derivatives.[10]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

3.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.4. Sample Preparation

  • Accurately weigh a sample containing this compound to obtain a theoretical concentration within the calibration range when dissolved.

  • Dissolve the sample in a suitable volume of mobile phase.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3.5. System Suitability

Before starting the analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

3.6. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

Method Validation Summary

For use in a regulated environment, the analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and by resolving it from potential impurities.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result A Standard Weighing C Dissolution in Mobile Phase A->C B Sample Weighing B->C D Filtration (0.45 µm) C->D F Standard Injections (Calibration Curve) D->F G Sample Injections D->G E System Equilibration E->F E->G H Peak Integration & Area Measurement F->H G->H I Linear Regression H->I J Concentration Calculation I->J K Final Report J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar compounds and serves as a strong foundation for method validation and routine use in quality control and research environments.

References

Application Note: Identification of 2-Ethylbenzofuran by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylbenzofuran (C₁₀H₁₀O, Mol. Wt.: 146.19 g/mol ) is a volatile organic compound (VOC) and a heterocyclic compound that can be found in various environmental and biological matrices.[1][2] Its accurate identification is crucial for environmental monitoring, quality control in chemical manufacturing, and in the characterization of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of VOCs, offering high-resolution separation and definitive identification based on mass spectra.[3][4] This application note provides a detailed protocol for the identification of this compound using GC-MS.

Principle

This method utilizes the separation power of Gas Chromatography (GC) to isolate this compound from the sample matrix, followed by detection and identification using Mass Spectrometry (MS). The sample is first vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Methanol (GC grade or higher), Dichloromethane (GC grade or higher)

  • Standards: this compound certified reference standard (CAS: 3131-63-3)

  • Inert Gas: Helium (99.999% purity or higher)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for standard preparation and injection

2. Instrumentation

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a mass selective detector.

  • Mass Spectrometer: Agilent 5973N or equivalent single quadrupole mass spectrometer.

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent non-polar capillary column.

3. Standard Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock standard with methanol. Store all standard solutions at 4°C in amber vials.

4. Sample Preparation

The choice of sample preparation depends on the matrix.

  • Liquid Samples (Direct Injection): For samples where this compound is expected at high concentrations, direct injection may be suitable.[5]

    • Filter the sample if it contains particulates.

    • If necessary, dilute the sample with a suitable solvent (e.g., dichloromethane or methanol) to bring the analyte concentration within the calibration range.

    • Transfer 1 mL of the prepared sample into an autosampler vial.

  • Solid Samples (Solvent Extraction):

    • Homogenize the solid sample by grinding to a fine powder.[6]

    • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of dichloromethane, vortex for 2 minutes, and sonicate for 15 minutes.

    • Centrifuge the sample to separate the solid material.

    • Carefully transfer the supernatant (extract) into an autosampler vial for analysis.

  • Trace Analysis (SPME or Purge-and-Trap): For detecting low levels of this compound in water or air, more advanced techniques are recommended.[3][7][8]

    • Solid-Phase Microextraction (SPME): Expose a coated fiber (e.g., PDMS) to the sample headspace to adsorb volatile compounds, followed by thermal desorption in the GC inlet.[3]

    • Purge-and-Trap: Bubble an inert gas through a liquid sample to purge volatile compounds, which are then trapped on a sorbent material and subsequently desorbed by heating into the GC-MS system.[3][8]

5. GC-MS Instrumental Parameters

The following are recommended starting parameters and can be optimized as needed.

Parameter Setting
GC System
Injector Port Temp250°C
Injection ModeSplitless (hold time 1 min)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 50°C, hold for 2 min
Ramp: 10°C/min to 280°C
Final Hold: Hold at 280°C for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp230°C
Quadrupole Temp150°C
MS Transfer Line Temp280°C
Scan ModeFull Scan
Mass Range40 - 400 amu

6. Data Analysis and Identification

  • Retention Time: Analyze the chromatogram of the this compound standard to determine its retention time under the specified conditions.

  • Mass Spectrum Matching: Obtain the mass spectrum of the chromatographic peak at the expected retention time in the sample.

  • Library Search: Compare the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[9] A high match factor (typically >80%) indicates a positive identification.

  • Confirmation: The identification of this compound is confirmed if both the retention time and the mass spectrum of the peak in the sample match those of the certified reference standard.

Data Presentation

Mass Spectral Data for this compound

The identification of this compound is based on its characteristic mass spectrum obtained by Electron Ionization (EI). The molecular ion ([M]⁺) is observed at m/z 146. The base peak, which is the most abundant ion, is typically observed at m/z 131, corresponding to the loss of a methyl group (-CH₃).

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Ion/Fragment
146High[C₁₀H₁₀O]⁺˙ (Molecular Ion)
131100 (Base Peak)[M - CH₃]⁺
103Moderate[C₈H₇]⁺
77Moderate[C₆H₅]⁺ (Phenyl Cation)

Data compiled from NIST and PubChem spectral information.[1][9]

Visualizations

experimental_workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (e.g., Extraction, Dilution) sample_receipt->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_acquisition Data Acquisition (Chromatogram & Spectra) gc_ms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing identification Compound Identification (Retention Time & Mass Spectrum) data_processing->identification report Final Report identification->report

Caption: GC-MS analytical workflow for compound identification.

fragmentation_pathway parent This compound (C₁₀H₁₀O) molecular_ion Molecular Ion [M]⁺˙ m/z = 146 parent->molecular_ion Ionization (EI) invis - CH₃˙ (Loss of Methyl Radical) molecular_ion->invis fragment_ion Base Peak Fragment [M - CH₃]⁺ m/z = 131 invis->fragment_ion

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Note: Structural Confirmation of 2-Ethylbenzofuran using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the structural confirmation of 2-Ethylbenzofuran using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, and 1D and 2D NMR data acquisition. While specific experimental data for this compound is not publicly available, this note presents expected chemical shift ranges and coupling patterns based on the analysis of similar benzofuran derivatives. These estimations, alongside detailed experimental workflows, provide a robust framework for researchers to confirm the structure of synthesized or isolated this compound.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound, unambiguous structural confirmation is a critical step in the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and through-bond correlations, the precise arrangement of atoms within the this compound molecule can be determined. This application note outlines the standard procedures for acquiring and interpreting ¹H, ¹³C, and 2D COSY NMR spectra for the structural elucidation of this compound.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts and multiplicities. These predictions are based on the known spectral data of analogous benzofuran and ethyl-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.2 - 6.4s-1H
H-4, H-5, H-67.1 - 7.3m-3H
H-77.4 - 7.6d~8.01H
-CH₂-2.7 - 2.9q~7.52H
-CH₃1.2 - 1.4t~7.53H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2160 - 162
C-3100 - 102
C-3a128 - 130
C-4122 - 124
C-5120 - 122
C-6123 - 125
C-7110 - 112
C-7a154 - 156
-CH₂-21 - 23
-CH₃12 - 14

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Number of Scans: 2 to 4 per increment.

  • Increments: 256 in the F1 dimension.

  • Spectral Width: Same as the ¹H spectrum in both dimensions.

Data Analysis and Structure Confirmation

  • ¹H NMR Spectrum:

    • Chemical Shifts: The aromatic protons are expected in the range of 7.1-7.6 ppm, with the furan proton (H-3) appearing more upfield around 6.2-6.4 ppm. The ethyl group protons should appear as a quartet (-CH₂-) and a triplet (-CH₃) in the aliphatic region.

    • Multiplicity and Coupling Constants: The triplet-quartet pattern of the ethyl group confirms its presence. The coupling constant (J) for both the triplet and the quartet should be identical (~7.5 Hz). The aromatic protons will exhibit complex splitting patterns due to mutual coupling.

    • Integration: The relative integration of the signals should correspond to the number of protons in each environment (1:3:1:2:3 for H-3, aromatic protons, H-7, -CH₂-, and -CH₃ respectively).

  • ¹³C NMR Spectrum:

    • The spectrum should display ten distinct signals corresponding to the ten carbon atoms in this compound. The quaternary carbons (C-2, C-3a, C-7a) will likely have lower intensities. The chemical shifts will be characteristic of the furan ring, the benzene ring, and the ethyl side chain.

  • 2D COSY Spectrum:

    • The COSY spectrum will show cross-peaks between protons that are coupled to each other. A key correlation is expected between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. Cross-peaks among the aromatic protons will help in assigning their specific positions on the benzene ring.

Visualizations

The following diagrams illustrate the structure of this compound and the expected workflow for its structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY_NMR 2D COSY C13_NMR->COSY_NMR assign_signals Signal Assignment COSY_NMR->assign_signals coupling_analysis Coupling Analysis assign_signals->coupling_analysis structure_confirm Structure Confirmation coupling_analysis->structure_confirm

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prominent palladium-catalyzed methods for the synthesis of 2-substituted benzofurans, a crucial scaffold in medicinal chemistry and materials science. This document offers detailed experimental protocols for key methodologies, quantitative data summaries for comparative analysis, and visualizations of reaction pathways and workflows.

Introduction

Benzofurans, particularly those substituted at the 2-position, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties, makes them attractive targets in drug discovery. Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of these important heterocycles, offering high efficiency, functional group tolerance, and diverse bond-forming strategies. This document details three robust palladium-catalyzed methods for the synthesis of 2-substituted benzofurans: Sonogashira coupling/cyclization of 2-halophenols, direct C-H arylation of benzofurans, and cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols.

Method 1: Sonogashira Coupling and Cyclization of 2-Iodophenols and Terminal Alkynes

This method is a widely utilized and reliable one-pot procedure for constructing 2-substituted benzofurans.[1][2] The reaction proceeds via a palladium/copper co-catalyzed Sonogashira cross-coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[3][4]

Reaction Scheme:

o-Iodophenol + Terminal Alkyne → 2-Substituted Benzofuran

Experimental Workflow

workflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine 2-iodophenol, terminal alkyne, and K₃PO₄ in a reaction vial add_catalyst Add Pd catalyst and DMSO prep_reactants->add_catalyst heat Heat mixture at 90 °C for 10 hours add_catalyst->heat quench Cool to room temperature and quench with water heat->quench extract Extract with EtOAc and dry over Na₂SO₄ quench->extract concentrate Evaporate solvent under reduced pressure extract->concentrate chromatography Purify by column chromatography concentrate->chromatography cycle pd2 Pd(OAc)₂ pd0 Pd(0) pd2->pd0 Reduction int1 Ar-Pd(II)-X pd0->int1 Oxidative Addition (Ar₃SbF₂) int2 Ar-Pd(II)-Benzofuran int1->int2 C-H Activation (Benzofuran) product 2-Arylbenzofuran int2->product Reductive Elimination steps start 2-(1-Hydroxyprop-2-ynyl)phenol intermediate 2-Methylene-2,3-dihydrobenzofuran-3-ol start->intermediate PdX₂/KX, Base MeOH, 40 °C final_product 2-Hydroxymethylbenzofuran intermediate->final_product H₂SO₄, DME 25-60 °C

References

Application Notes and Protocols for the Synthesis of 2-Ethylbenzofuran via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-ethylbenzofuran utilizing the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the efficient construction of the benzofuran scaffold, a key structural motif in many pharmaceuticals and biologically active compounds.

The synthesis of this compound is achieved through a one-pot, two-step process involving an initial Sonogashira coupling of 2-iodophenol with 1-butyne, followed by an intramolecular cyclization to form the benzofuran ring. This methodology offers a straightforward and versatile route to 2-alkylated benzofurans.

Reaction Principle

The core of this synthetic strategy is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne (1-butyne) and an aryl halide (2-iodophenol). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The initially formed 2-alkynylphenol intermediate undergoes a subsequent intramolecular cyclization (5-endo-dig) to yield the desired this compound. This tandem reaction sequence is highly efficient and can be performed in a single reaction vessel, simplifying the experimental procedure.[3][4]

Catalytic Cycle of Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-iodophenol) to form a Pd(II) intermediate.

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (2-(but-1-yn-1-yl)phenol) and regenerate the Pd(0) catalyst.

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne (1-butyne) in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.

Following the Sonogashira coupling, the in situ generated 2-(but-1-yn-1-yl)phenol undergoes a base- or heat-promoted intramolecular cyclization to afford the final product, this compound.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Cu(I)X Transmetalation

Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Iodophenol98%Sigma-Aldrich
1-Butyne≥98%Sigma-Aldrich
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)98%Strem Chemicals
Copper(I) iodide (CuI)99.99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Fisher Chemical
Saturated aq. NH₄Cl-Lab prepared
Brine-Lab prepared
Anhydrous MgSO₄-Fisher Chemical
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Detailed Experimental Procedure: One-Pot Synthesis of this compound

This protocol details the synthesis of this compound from 2-iodophenol and 1-butyne in a one-pot fashion.

  • Reaction Setup :

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under the inert atmosphere, add 2-iodophenol (1.0 mmol, 1.0 eq.).

    • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq.).

    • The resulting mixture is stirred at room temperature for 10 minutes.

  • Addition of Alkyne :

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly bubble 1-butyne (1.2 mmol, 1.2 eq.) through the solution for 15 minutes. Alternatively, a solution of 1-butyne in THF can be added via syringe.

  • Reaction and Cyclization :

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-alkylbenzofurans via Sonogashira coupling, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and substrates used.

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodophenol1-ButynePdCl₂(PPh₃)₂ (3)6Et₃NTHF604-6~85-95
22-IodophenolPropynePdCl₂(PPh₃)₂ (2)4DIPADMF8012~90
32-Bromophenol1-HexynePd(PPh₃)₄ (5)10Et₃NToluene10024~70-80

Visualizations

Experimental Workflow

The general workflow for the synthesis of this compound via Sonogashira coupling is outlined below.

Workflow start Start setup Reaction Setup (Catalysts, 2-Iodophenol, Solvent, Base) start->setup alkyne Add 1-Butyne setup->alkyne reaction Reaction & Cyclization (Heating) alkyne->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

General experimental workflow for the synthesis of this compound.
Logical Relationship of the Reaction

The synthesis proceeds through a logical sequence of a C-C bond formation followed by a C-O bond formation.

Logical_Relationship reactants 2-Iodophenol + 1-Butyne coupling Sonogashira Coupling (C-C Bond Formation) reactants->coupling intermediate 2-(But-1-yn-1-yl)phenol (Intermediate) coupling->intermediate cyclization Intramolecular Cyclization (C-O Bond Formation) intermediate->cyclization product This compound (Final Product) cyclization->product

Logical flow of the one-pot synthesis of this compound.

Disclaimer: The provided protocols and data are based on established literature for similar reactions and should be adapted and optimized for specific laboratory conditions and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of 2-Ethylbenzofuran in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzofuran is a heterocyclic organic compound that serves as a crucial structural motif in many biologically active molecules and pharmaceutical agents. Accurate and precise quantification of this compound in reaction mixtures is paramount for reaction monitoring, yield optimization, impurity profiling, and ensuring the quality and consistency of the final product in drug development and chemical synthesis.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Principle of Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. As this compound is a relatively volatile compound, GC is an ideal separation method. The mass spectrometer detector provides high selectivity and sensitivity, allowing for accurate quantification and confirmation of the analyte's identity based on its mass spectrum.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. Reversed-phase HPLC is well-suited for the separation of moderately polar organic molecules like this compound. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for a calibration curve of the analyte itself. The signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a characteristic this compound signal to that of a certified internal standard of known concentration, the concentration of this compound can be accurately determined.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical but realistic quantitative data for the analysis of this compound using the three described methods. These tables are intended to provide a clear comparison of the expected performance of each technique.

Table 1: Calibration Curve Data

ParameterGC-MSHPLC-UVqNMR
Linearity Range (µg/mL) 0.1 - 1000.5 - 200Not Applicable¹
Correlation Coefficient (r²) > 0.998> 0.999Not Applicable¹
Equation y = mx + cy = mx + cNot Applicable¹

¹qNMR is a primary ratio method and does not typically require a calibration curve of the analyte.

Table 2: Accuracy and Precision

ParameterGC-MSHPLC-UVqNMR
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Precision (% RSD)
- Intraday< 2.5%< 2.0%< 1.0%
- Interday< 4.0%< 3.5%< 1.5%

Table 3: Sensitivity

ParameterGC-MSHPLC-UVqNMR
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mL~5 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mL~15 µg/mL

Experimental Protocols

Sample Preparation from Reaction Mixture

This protocol is a general guideline and may need optimization based on the specific reaction solvent and matrix components.

Reagents and Materials:

  • Internal Standard (IS): e.g., Naphthalene, Dodecane (for GC-MS), or a compound with a distinct UV chromophore and retention time from this compound (for HPLC). For qNMR, a certified reference material like maleic acid or dimethyl sulfone is used.

  • Quenching agent (if necessary): e.g., ice-cold water or a suitable buffer.

  • Extraction solvent: e.g., Dichloromethane, Ethyl Acetate, or Hexane.

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate.

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Aliquoting: At a specific time point, carefully withdraw a precise volume (e.g., 100 µL) of the reaction mixture.

  • Quenching (Optional but Recommended): Immediately add the aliquot to a known volume of a quenching agent to stop the reaction.

  • Internal Standard Spiking: Add a precise volume of a stock solution of the internal standard to the quenched sample.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., 1 mL of ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers (if present).

  • Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Dilution: Dilute the dried organic extract to a final concentration within the linear range of the chosen analytical method.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Quantification Protocol

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for this compound: m/z 131.

    • Qualifier ions for this compound: m/z 146, 115.

    • Quantifier ion for Internal Standard (e.g., Naphthalene): m/z 128.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the reaction samples from the calibration curve.

HPLC-UV Quantification Protocol

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 246 nm.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

qNMR Quantification Protocol

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves both the sample and the internal standard.

  • Internal Standard: Certified reference material (e.g., Maleic Acid).

Procedure:

  • Accurately weigh a specific amount of the prepared sample extract (after solvent evaporation if necessary) and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the aromatic proton signals) and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V)

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Iₛₜd = Integral of the internal standard signal

    • Nₓ = Number of protons for the integrated this compound signal

    • Nₛₜd = Number of protons for the integrated internal standard signal

    • Mₓ = Molar mass of this compound

    • Mₛₜd = Molar mass of the internal standard

    • mₛₜd = Mass of the internal standard

    • V = Volume of the solvent

Visualizations

G Overall Experimental Workflow reaction Chemical Reaction sampling Aliquot Sampling at Time 't' reaction->sampling quenching Quenching (Optional) sampling->quenching is_spike Internal Standard Spiking quenching->is_spike extraction Liquid-Liquid Extraction is_spike->extraction dilution Dilution extraction->dilution filtration Filtration dilution->filtration analysis Instrumental Analysis (GC-MS, HPLC, or qNMR) filtration->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: Overall experimental workflow for the quantification of this compound.

G Synthesis of this compound via Wittig-type Reaction cluster_0 Reagents cluster_1 Reaction salicylaldehyde Salicylaldehyde product This compound salicylaldehyde->product Toluene, Reflux wittig_reagent Ethyltriphenylphosphonium bromide intermediate Phosphonium Ylide (Intermediate) wittig_reagent->intermediate Base in THF base Base (e.g., n-BuLi) intermediate->product

Caption: A representative synthesis pathway for this compound.

G Method Selection Logic node_result node_result start High Sensitivity & Confirmation Needed? volatility Analyte Volatile & Thermally Stable? start->volatility No gcms Use GC-MS start->gcms Yes primary_method Primary Method Required? volatility->primary_method No hplc Use HPLC-UV volatility->hplc Yes primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes

Caption: Logical diagram for selecting the appropriate analytical method.

Application Notes and Protocols: Synthesis and Bioassays of 2-Ethylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-ethylbenzofuran derivatives and protocols for their evaluation in various biological assays. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches. A common method involves the acylation of a pre-formed this compound core, often via Friedel-Crafts acylation, to introduce various substituents at the C3 position. Other methods, such as those involving Perkin or Wittig reactions, can also be adapted to construct the benzofuran ring with the desired ethyl group at the C2 position.

Experimental Protocol: Synthesis of 2-Ethyl-3-(o-anisoyl)benzofuran

This protocol details the synthesis of a 2-ethyl-3-aroylbenzofuran derivative using a Friedel-Crafts acylation reaction.[1]

Materials:

  • This compound

  • o-Anisoyl chloride

  • Tin(IV) chloride (SnCl4)

  • Benzene

  • Concentrated Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Water

  • Ice

Procedure:

  • In a flask, dissolve 5.0 g of this compound and 5.9 g of o-anisoyl chloride in 20 ml of benzene.

  • Cool the solution in an ice bath.

  • Add 4.1 ml of SnCl4 dropwise to the cooled solution.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Pour the reaction mixture into a beaker containing 30 g of water and 5 ml of concentrated HCl.

  • Separate the benzene layer.

  • Extract the aqueous layer again with benzene.

  • Combine the benzene layers and wash with a 5% NaHCO3 solution, followed by a water wash.

  • Dry the benzene layer and remove the solvent under reduced pressure to obtain the yellowish oil of 2-ethyl-3-(o-anisoyl)benzofuran.[1]

Synthesis Workflow

Synthesis_Workflow Start This compound + o-Anisoyl Chloride Reaction Friedel-Crafts Acylation (SnCl4, Benzene, rt, 3h) Start->Reaction Workup Aqueous Workup (HCl, H2O) Reaction->Workup Purification Extraction & Washing (Benzene, NaHCO3) Workup->Purification Product 2-Ethyl-3-(o-anisoyl)benzofuran Purification->Product

Caption: General workflow for the synthesis of a 2-ethyl-3-aroylbenzofuran derivative.

Bioassay Protocols and Data

This compound derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The following sections provide detailed protocols for these assays and summarize relevant quantitative data.

Anticancer Activity

The cytotoxic effects of benzofuran derivatives against various cancer cell lines are commonly evaluated using the MTT assay.[2] This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, K562, HL60) in 96-well plates at an appropriate density and incubate overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)
Brominated 3-methylbenzofuran derivativeK562 (Leukemia)5
Brominated 3-methylbenzofuran derivativeHL60 (Leukemia)0.1
2-Benzoylbenzofuran derivative (11e)MCF-7 (Breast)Potent activity
3-Methylbenzofuran derivative (16b)A549 (Lung)1.48
Benzofuran-based oxadiazole (14c)HCT116 (Colon)3.27
4,6-di(benzyloxy)-3-phenylbenzofuran (5a)Pin1 (Hepatocellular Carcinoma related)0.874

Note: The data presented is for a range of benzofuran derivatives and highlights the potential of this scaffold. Specific data for this compound derivatives should be generated following the provided protocols.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (a known antimicrobial agent, e.g., ciprofloxacin) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)
Benzofuran derivative 1Salmonella typhimurium12.5
Benzofuran derivative 1Escherichia coli25
Benzofuran derivative 1Staphylococcus aureus12.5
Benzofuran derivative 2Staphylococcus aureus25
Hydrophobic benzofuran analogE. coli, S. aureus, MRSA, B. subtilis0.39-3.12

Note: The data is for various benzofuran derivatives. The protocol can be used to determine the specific MIC values for this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding the negative control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Compound/DerivativeAssayIC50 (µM)
Benzofuran derivative 1NO Inhibition (LPS-stimulated RAW 264.7)17.3
Benzofuran derivative 4NO Inhibition (LPS-stimulated RAW 264.7)16.5
Benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23
Fluorinated benzofuran derivativesIL-6 Inhibition1.2 - 9.04
Fluorinated benzofuran derivativesNO Inhibition2.4 - 5.2

Note: This data for various benzofuran derivatives suggests the potential anti-inflammatory activity of the scaffold. The protocol can be applied to evaluate specific this compound derivatives.

Antioxidant Activity

The antioxidant capacity of this compound derivatives can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay and the lipid peroxidation (LPO) inhibition assay.[4]

  • Reaction Mixture: Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol). Add this solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

  • Tissue Homogenate: Prepare a homogenate of a suitable tissue (e.g., rat brain) in a buffer.

  • Induction of LPO: Induce lipid peroxidation in the homogenate using pro-oxidants such as Fe2+ and ascorbic acid.

  • Compound Treatment: Add the this compound derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specific time.

  • TBARS Assay: Measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS).

  • Data Analysis: Calculate the percentage of LPO inhibition and determine the IC50 value.

Compound/DerivativeAssayActivity
Benzofuran-2-carboxamide (1j)LPO Inhibition62% inhibition at 100 µM
Benzofuran-2-carboxamide (1j)DPPH Radical Scavenging23.5% inhibition at 100 µM
Substituted benzofuran derivativeDPPH Radical ScavengingSignificant activity

Note: The presented data is for various benzofuran derivatives. These protocols can be used to quantify the antioxidant potential of novel this compound derivatives.

Signaling Pathway Modulation

Benzofuran derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB and MAPK Signaling Pathways in Inflammation

Several studies have indicated that benzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[5][6] LPS stimulation of macrophages typically activates these pathways, leading to the production of pro-inflammatory mediators.

NF-κB and MAPK Signaling Pathways

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Pro-inflammatory Gene Expression (NO, IL-6, TNF-α) AP1->Inflammatory_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active NFkB_active->Inflammatory_Genes Benzofuran This compound Derivatives Benzofuran->MAPK inhibit Benzofuran->IKK inhibit

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. Some benzofuran derivatives have been found to induce apoptosis in cancer cells by inhibiting this pathway.[1]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Benzofuran This compound Derivatives Benzofuran->PI3K inhibit Benzofuran->Akt inhibit Benzofuran->mTOR inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

Application Notes and Protocols for In Vitro Testing of 2-Ethylbenzofuran's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of 2-Ethylbenzofuran. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory effects of benzofuran derivatives, focusing on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory process.[1][2][3] Benzofuran and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities.[1][4][5] This document outlines the in vitro testing strategy for a specific derivative, this compound, to elucidate its potential to modulate inflammatory responses. The primary model for these investigations will be the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation in vitro.[1][3][4]

Experimental Overview

The in vitro assessment of this compound's anti-inflammatory activity involves a multi-step process. The initial phase focuses on determining the cytotoxic profile of the compound to establish a safe dose range for subsequent experiments. Following this, the compound's ability to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in LPS-stimulated macrophages is evaluated. Finally, the underlying mechanism of action is investigated by examining the compound's effect on the NF-κB and MAPK signaling pathways.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action P1_1 RAW 264.7 Cell Culture P1_2 Treatment with this compound (Varying Concentrations) P1_1->P1_2 P1_3 MTT Assay P1_2->P1_3 P1_4 Determine Non-Toxic Concentration Range P1_3->P1_4 P2_1 Pre-treatment with this compound P1_4->P2_1 Inform Dosing P2_2 LPS Stimulation P2_1->P2_2 P2_3 Measurement of Pro-inflammatory Mediators P2_2->P2_3 P3_1 Cell Lysis and Protein Extraction P2_2->P3_1 Cell Lysates for Analysis P2_4 Griess Assay (NO) P2_3->P2_4 P2_5 ELISA (TNF-α, IL-6, IL-1β) P2_3->P2_5 P3_2 Western Blot Analysis P3_1->P3_2 P3_3 Probing for Key Signaling Proteins P3_2->P3_3 P3_4 p-IKK, p-IκBα, p-p65 (NF-κB Pathway) P3_3->P3_4 P3_5 p-ERK, p-JNK, p-p38 (MAPK Pathway) P3_3->P3_5

Caption: Experimental Workflow for In Vitro Anti-inflammatory Testing.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for organizing the quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)Inhibition of NO Production (%)
Control (No LPS)
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + Positive Control (e.g., Dexamethasone)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS)
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + Positive Control

Table 4: Effect of this compound on the Expression of Key NF-κB and MAPK Signaling Proteins

Treatmentp-IKKα/β / IKKα/βp-IκBα / IκBαp-p65 / p65p-ERK / ERKp-JNK / JNKp-p38 / p38
Control (No LPS)
LPS (1 µg/mL)
LPS + this compound (10 µM)

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for these studies.[6][7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are harvested by gentle scraping and re-seeded at a lower density.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Generate a standard curve for each cytokine and determine the concentration in the samples.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades. The phosphorylation of these proteins is indicative of pathway activation.[1][3][8]

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK and IKK/IκBα phosphorylation, 60 minutes for p65 phosphorylation).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of IKKα/β, IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the potential points of intervention for this compound.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα NF-κB IκBα->IκBα_NFκB NFκB NF-κB (p50/p65) NFκB->IκBα_NFκB NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc IκBα_NFκB->NFκB Releases MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK->NFκB_nuc Activates Transcription Factors DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Inhibit_IKK X Inhibit_IKK->IKK Inhibit_MAPK X Inhibit_MAPK->MAPK

Caption: NF-κB and MAPK Signaling Pathways in Inflammation.

References

The Role of 2-Ethylbenzofuran in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Ethylbenzofuran, a heterocyclic aromatic compound, is emerging as a valuable building block in the synthesis of novel agrochemicals.[1] Its unique structural scaffold allows for the development of a diverse range of derivatives with potent biological activities. The benzofuran nucleus is a recognized "privileged scaffold" in medicinal and agrochemical chemistry, known for its ability to interact with various biological targets.[2] This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of fungicidal and herbicidal agents, based on the derivatization of the core structure. While direct synthesis of a commercialized agrochemical from this compound is not widely documented in publicly available literature, its analogous structures and their derivatives have shown significant promise in agrochemical research.

Application in Fungicide Synthesis

The benzofuran core is present in numerous natural and synthetic compounds exhibiting antifungal properties.[3][4] Research has demonstrated that modifications of the benzofuran ring system can lead to potent antifungal agents.[3][5] A plausible synthetic strategy involves the functionalization of the this compound backbone to introduce toxophoric groups known for their antifungal efficacy.

Hypothetical Synthesis of a this compound-Derived Fungicide

This protocol outlines a hypothetical pathway for the synthesis of a novel fungicide derived from this compound. The strategy involves Vilsmeier-Haack formylation to introduce a reactive aldehyde group, followed by condensation and cyclization to form a pyrazole ring, a common moiety in fungicides.

Experimental Workflow:

G cluster_0 Synthesis Pathway This compound This compound Intermediate_1 3-Formyl-2-ethylbenzofuran This compound->Intermediate_1 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate_2 Chalcone Intermediate Intermediate_1->Intermediate_2 Claisen-Schmidt Condensation (Substituted Acetophenone, NaOH) Final_Product Pyrazole-containing Fungicide Intermediate_2->Final_Product Cyclization (Hydrazine Hydrate, Acetic Acid)

Caption: Synthetic pathway for a hypothetical this compound-derived fungicide.

Experimental Protocol:

Step 1: Synthesis of 3-Formyl-2-ethylbenzofuran (Intermediate 1)

  • To a stirred solution of this compound (1 eq.) in dry N,N-dimethylformamide (DMF, 5 eq.), add phosphorus oxychloride (POCl3, 1.5 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Formyl-2-ethylbenzofuran.

Step 2: Synthesis of Chalcone Intermediate (Intermediate 2)

  • To a solution of 3-Formyl-2-ethylbenzofuran (1 eq.) and a substituted acetophenone (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

Step 3: Synthesis of Pyrazole-containing Fungicide (Final Product)

  • Reflux a mixture of the chalcone intermediate (1 eq.) and hydrazine hydrate (1.5 eq.) in glacial acetic acid for 8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the final pyrazole derivative.

Quantitative Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Formyl-2-ethylbenzofuranC11H10O2174.197555-57
Chalcone IntermediateC20H18O2290.3585110-112
Pyrazole-containing FungicideC20H18N2O302.3780150-152

Application in Herbicide Synthesis

Benzofuran derivatives have also been explored for their herbicidal properties. The structural diversity of the benzofuran core allows for the design of molecules that can interfere with essential biological processes in plants.

Hypothetical Synthesis of a this compound-Derived Herbicide

This protocol describes a hypothetical pathway for synthesizing a herbicidal compound from this compound. The synthesis involves acylation of the benzofuran ring followed by the introduction of a toxophoric moiety.

Experimental Workflow:

G cluster_0 Synthesis Pathway This compound This compound Intermediate_1 3-Acetyl-2-ethylbenzofuran This compound->Intermediate_1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate_2 α-Halo-acetyl Intermediate Intermediate_1->Intermediate_2 Halogenation (N-Bromosuccinimide) Final_Product Thiazole-containing Herbicide Intermediate_2->Final_Product Hantzsch Thiazole Synthesis (Thiourea)

Caption: Synthetic pathway for a hypothetical this compound-derived herbicide.

Experimental Protocol:

Step 1: Synthesis of 3-Acetyl-2-ethylbenzofuran (Intermediate 1)

  • To a solution of this compound (1 eq.) in dichloromethane, add anhydrous aluminum chloride (AlCl3, 1.2 eq.) at 0°C.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 3-Acetyl-2-ethylbenzofuran.

Step 2: Synthesis of α-Halo-acetyl Intermediate (Intermediate 2)

  • To a solution of 3-Acetyl-2-ethylbenzofuran (1 eq.) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude α-bromo-acetyl intermediate.

Step 3: Synthesis of Thiazole-containing Herbicide (Final Product)

  • To a solution of the α-bromo-acetyl intermediate (1 eq.) in ethanol, add thiourea (1 eq.).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture and neutralize with an aqueous solution of sodium carbonate.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the final thiazole derivative.

Quantitative Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Acetyl-2-ethylbenzofuranC12H12O2188.228068-70
α-Bromo-acetyl IntermediateC12H11BrO2267.1290 (crude)-
Thiazole-containing HerbicideC13H12N2OS244.3170180-182

Disclaimer: The synthetic protocols and data presented are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature searches for validated procedures and perform appropriate safety assessments before commencing any experimental work. The biological activity of the hypothetical compounds would require extensive screening and evaluation.

References

Application of 2-Ethylbenzofuran in Fragrance Formulation: A Review of Available Data and General Evaluation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. Direct application of 2-Ethylbenzofuran in fragrance formulations is not recommended based on available public information. One key industry resource explicitly advises against its use in fragrances.[1] Furthermore, a comprehensive safety and olfactory profile for this compound is not publicly available from regulatory bodies such as the International Fragrance Association (IFRA) or the Research Institute for Fragrance Materials (RIFM). The protocols detailed below are therefore presented as a general framework for the evaluation of a novel aromatic chemical for fragrance applications, using related benzofuran structures for illustrative purposes, and should not be construed as a specific endorsement or guide for the use of this compound.

Introduction to this compound

This compound is an aromatic organic compound with potential applications in various chemical syntheses.[2] While some suppliers list it as a flavoring and fragrance agent due to its aromatic characteristics, there is a significant lack of detailed public information regarding its olfactory properties, safety, and regulatory status for use in consumer fragrance products.[2][3] Notably, The Good Scents Company, a reputable resource for perfumery materials, recommends that this compound is "not for fragrance use".[1] This discrepancy highlights the need for thorough evaluation before any consideration for its inclusion in fragrance formulations.

Olfactory Profile (Hypothetical)

As no official olfactory description for this compound is available, a hypothetical profile has been constructed based on the general characteristics of related benzofuran and furan derivatives. This is for illustrative purposes only.

  • Odor Family: Woody, Spicy, slightly Medicinal.

  • Hypothesized Nuances: The scent might present a dry, somewhat phenolic character, reminiscent of certain woods, with a subtle spicy or leathery undertone. The ethyl group could potentially introduce a slightly sweet or plastic-like nuance.

  • Potential Contribution to a Fragrance: If deemed safe and suitable, a material with this hypothetical profile could serve as a modifier in woody, oriental, or leather compositions, adding a unique, dry, and aromatic facet.

Quantitative Data (Illustrative)

The following table summarizes physical and chemical data for this compound, which are relevant for fragrance formulation and stability. Olfactory data is not available.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 3131-63-3[1]
Molecular Formula C₁₀H₁₀O[4]
Molecular Weight 146.19 g/mol [4]
Boiling Point 210.00 to 211.00 °C @ 760.00 mm Hg (est.)[1]
Vapor Pressure 0.285000 mmHg @ 25.00 °C (est.)[1]
Flash Point 173.00 °F. TCC (78.20 °C) (est.)[1]
logP (o/w) 3.955 (est.)[1]
Solubility Soluble in alcohol; Insoluble in water.[1]
Odor Threshold Not available.-
Substantivity on Paper Not available.-
Recommended Use Level Not recommended for fragrance use.[1]

Safety & Regulatory Information

A comprehensive safety assessment for this compound by RIFM is not publicly available. While some sources indicate no GHS hazard classification, others suggest it may cause skin and eye irritation.[1][4] The lack of a definitive RIFM review and an IFRA standard are significant deterrents to its use. For context, other benzofuran derivatives have undergone safety assessments by RIFM.[3] The industry operates under a strict code of practice to ensure the safe use of fragrance ingredients.

Experimental Protocols for a Novel Aromatic Compound

The following are generalized protocols for the evaluation of a new chemical entity (NCE) for fragrance applications.

Protocol 1: Olfactory Evaluation of a Novel Aromatic Compound

Objective: To characterize the odor profile of a new aromatic compound.

Materials:

  • Novel Aromatic Compound (e.g., this compound)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials

  • Pipettes

  • Blotter strips (smelling strips)

Methodology:

  • Prepare a 10% dilution of the NCE in ethanol.

  • Prepare further serial dilutions (1%, 0.1%) to assess the odor at different concentrations.

  • Dip a clean blotter strip into the 10% solution.

  • Allow the solvent to evaporate for a few seconds.

  • Evaluate the scent at three key time points:

    • Top Note: Immediately after the alcohol has dissipated.

    • Heart/Mid Note: After 30 minutes to 2 hours.

    • Base Note/Dry Down: After 4-6 hours and again at 24 hours to assess tenacity.

  • Record detailed odor descriptors at each stage.

  • Repeat the evaluation with the lower concentrations to identify more subtle nuances.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_output Output NCE Novel Chemical Entity Dilutions Prepare 10%, 1%, 0.1% Dilutions in Ethanol NCE->Dilutions Dip Dip Blotter Dilutions->Dip Eval_Top Evaluate Top Note (0-10 min) Dip->Eval_Top Eval_Mid Evaluate Mid Note (30-120 min) Eval_Top->Eval_Mid Eval_Base Evaluate Base Note (4-24 hrs) Eval_Mid->Eval_Base Record Record Olfactory Descriptors Eval_Base->Record

Workflow for olfactory evaluation of a new material.
Protocol 2: Assessment of a Novel Compound in a Simple Fragrance Accord

Objective: To evaluate the performance and character of a novel aromatic compound within a basic fragrance structure.

Materials:

  • 10% dilution of the Novel Compound in ethanol.

  • Stock solutions (10% in ethanol) of standard fragrance materials (e.g., Iso E Super, Hedione, Galaxolide, Linalool, Bergamot oil).

  • Glass beakers and stirring rods.

  • Digital scale.

Methodology:

  • Create a simple, foundational fragrance accord. For example, a simple floral-woody base:

    • Iso E Super: 50 parts

    • Hedione: 30 parts

    • Linalool: 10 parts

    • Bergamot: 10 parts

  • Divide the base accord into two equal parts.

  • To one part, add a small, incremental amount of the 10% dilution of the novel compound (e.g., starting with 1 part, then 5 parts). The other part serves as the control.

  • Label each modification clearly.

  • Allow the accords to macerate for at least 48 hours.

  • Evaluate the modified accord against the control on blotter strips, noting any changes in character, strength, and overall harmony.

Accord_Modification_Logic Base Create Base Accord (e.g., Woody-Floral) Split Divide into Two Parts Base->Split Control Control Accord Split->Control Part A Test Test Accord Split->Test Part B Macerate Macerate Both Accords (48h) Control->Macerate AddNCE Add Novel Compound Test->AddNCE AddNCE->Macerate Compare Comparative Evaluation (Blotter Strips) Macerate->Compare

Logical flow for testing a new compound in an accord.

Conclusion

The available data on this compound is insufficient and contradictory for its confident application in fragrance formulations. The explicit recommendation against its use by a specialized industry resource, combined with the absence of a public safety assessment from RIFM and an IFRA standard, means its inclusion in consumer products would be contrary to established industry safety protocols. Researchers and developers are advised to rely on materials that have been thoroughly vetted for both safety and olfactory performance. The protocols provided herein offer a general framework for how such a vetting process is typically initiated for a truly novel fragrance ingredient.

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylbenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound and related 2-substituted benzofurans include:

  • Palladium-Catalyzed Sonogashira Coupling followed by Cyclization: This is a widely used and versatile method involving the reaction of an o-iodophenol with a terminal alkyne (in this case, 1-butyne).[1][2]

  • Synthesis from Salicylaldehyde and Chloroacetone: This method involves the condensation of salicylaldehyde with chloroacetone in the presence of a base to form an intermediate which then cyclizes to a 2-acetylbenzofuran. The acetyl group is subsequently reduced to an ethyl group.[3]

  • Perkin Rearrangement: This method involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid, which can then be further modified to this compound. Microwave-assisted Perkin rearrangement can significantly reduce reaction times and improve yields.[4][5]

  • Wittig Reaction: The Wittig reaction can be employed to convert a suitable carbonyl precursor, such as a salicylaldehyde derivative, into an alkene which can then be cyclized to form the benzofuran ring.[1][6][7][8][9]

Q2: What are the critical parameters to control for a high-yield Sonogashira coupling reaction?

For a successful Sonogashira coupling, it is crucial to control the following parameters:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI) is typically used. The quality and activity of the catalysts are paramount.[1][2]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause catalyst deactivation and promote side reactions like Glaser coupling. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Base: A suitable base, such as triethylamine (which can also serve as the solvent), is required to deprotonate the terminal alkyne.

  • Temperature: The optimal temperature depends on the reactivity of the substrates. While some reactions proceed at room temperature, others may require heating.[5]

Q3: How can I reduce the 2-acetylbenzofuran intermediate to this compound?

The reduction of the carbonyl group in 2-acetylbenzofuran to an ethyl group can be achieved through several methods, with the Wolff-Kishner reduction being a common choice. This reaction involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

Troubleshooting Guides

Low Yield

Problem: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium and copper catalysts are fresh and have been stored properly to avoid degradation. Consider using a different palladium source or ligand.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate and yield. If the reaction is sluggish, consider gradually increasing the temperature. Conversely, if decomposition is observed, a lower temperature may be necessary.
Inappropriate Solvent or Base The choice of solvent and base is critical. For Sonogashira coupling, triethylamine is common, but other amine bases or solvent systems like DMF or THF can be explored. The base must be strong enough to deprotonate the alkyne.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time. For Perkin rearrangements, microwave irradiation can significantly shorten reaction times.[4]
Poor Substrate Quality Ensure the purity of your starting materials, such as the o-iodophenol and 1-butyne, as impurities can poison the catalyst.
Formation of Side Products

Problem: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards this compound?

Possible Side Reactions & Solutions:

Side Reaction/ProductRecommended Action to Minimize
Glaser Coupling (Homocoupling of Alkyne) This is a common side reaction in Sonogashira couplings, leading to the formation of diynes. To minimize this, ensure a strictly inert atmosphere to exclude oxygen. Running the reaction under copper-free conditions is also an effective strategy.
Un-rearranged Ring-Opened Product (in Perkin Rearrangement) In the Perkin rearrangement, incomplete cyclization can lead to the formation of (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. Ensure adequate heating and a sufficiently concentrated reaction mixture to favor the desired intramolecular cyclization.
Formation of Palladium Black The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Use high-purity reagents and solvents, and consider if the chosen solvent is optimal.

Experimental Protocols

Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans

This protocol is a general method that can be adapted for the synthesis of this compound using 1-butyne as the terminal alkyne.

Materials:

  • o-iodophenol (1.0 mmol)

  • 1-butyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of o-iodophenol and 1-butyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture at reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Quantitative Data

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis (General)
EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp1285
2Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp1282
3Pd(PPh₃)₂Cl₂ / CuIDIPEADMFRoom Temp1288

Note: Yields are for analogous benzofuran syntheses and may vary for this compound.

Table 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Derivatives
EntrySubstratePower (W)Time (min)Temperature (°C)Yield (%)
13-bromo-4-methyl-6,7-dimethoxycoumarin30057999
23-bromo-4-methyl-6,7-dimethoxycoumarin40057999

Source: Adapted from a study on microwave-assisted Perkin rearrangement.[4] This data is for the synthesis of a precursor to the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (o-iodophenol, 1-butyne) reagents Add Solvents & Reagents (Et3N, Pd/Cu catalysts) start->reagents react Heat under Inert Atmosphere reagents->react monitor Monitor by TLC react->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for Sonogashira coupling.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent/Base start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Use Fresh Catalysts cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Screen Solvents/Bases cause3->sol3 sol4 Extend Reaction Time/ Use Microwave cause4->sol4

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your reactions and achieve higher yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during palladium-catalyzed benzofuran synthesis, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed reaction (e.g., Sonogashira or Heck coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors, including catalyst activity, reaction conditions, and reagent quality. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1] Over time, catalysts can degrade, especially if exposed to air or moisture.[2] The formation of palladium black is a visual indicator of catalyst decomposition.[3]

    • Solution: Use a fresh batch of palladium catalyst from a reputable supplier. Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon).[1][2] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands, as their choice is crucial for catalytic efficiency.[2] For instance, bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect reaction temperature, time, solvent, or base can significantly hinder the reaction.[1][2] Excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.[1][2]

    • Solution:

      • Temperature: Perform a temperature screen to find the optimal balance for your specific substrates. Many benzofuran syntheses require elevated temperatures to proceed efficiently.[2]

      • Solvent and Base: The polarity of the solvent and the strength of the base can dramatically impact the reaction rate and yield.[2] Aprotic polar solvents like DMF or DMSO are commonly used.[2] The choice of base (e.g., inorganic bases like K₂CO₃ or organic bases like triethylamine) is also critical and can be substrate-dependent.[2] A thorough screening of different solvent and base combinations is often beneficial.[3]

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) using properly dried solvents and glassware, as organometallic catalysts are often sensitive to air and moisture.[2] Thoroughly degas all solvents and reagents to remove oxygen, which can poison the palladium catalyst.[3]

  • Poor Reagent Quality or Stoichiometry:

    • Cause: Impurities in the starting materials (e.g., o-halophenol, alkyne) can inhibit the reaction.[1] Incorrect stoichiometry of the reactants can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry. Verify the stoichiometry of all reactants, including the base.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing significant amounts of byproducts, such as homocoupled alkynes (Glaser coupling). How can I minimize their formation?

Answer: The formation of byproducts is a common challenge, particularly in Sonogashira couplings where alkyne homocoupling is a frequent side reaction, especially when a copper co-catalyst is used.[3]

Strategies to Minimize Byproduct Formation:

  • Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction under copper-free conditions.[3] This may necessitate a higher palladium catalyst loading or the use of more specialized ligands.[3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[3]

  • Choice of Base: The choice of amine base can influence the rate of homocoupling. Less sterically hindered amines may promote this side reaction. Experimenting with bulkier amines like diisopropylethylamine (DIPEA) can be beneficial.[3]

  • Ligand Modification: In palladium-catalyzed reactions, the ligand can influence selectivity. Bulky, electron-rich ligands can sometimes suppress side reactions like homocoupling.[2]

Issue 3: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my benzofuran synthesis?

Answer: Poor regioselectivity is a common issue, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[1]

Factors Influencing Regioselectivity and Solutions:

  • Steric and Electronic Effects: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role in determining regioselectivity.[1] Electron-donating groups on the phenol ring can influence the site of cyclization.[1]

  • Catalyst and Ligand Control: The choice of catalyst and ligands can influence which carbon of the alkyne participates in the coupling or addition step.[1] Screening different catalyst-ligand combinations is a key strategy to improve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my benzofuran synthesis reaction? A1: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including benzofuran synthesis.[3] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.[3]

Q2: What is the role of the copper co-catalyst in Sonogashira coupling for benzofuran synthesis? A2: In Sonogashira reactions, a copper(I) co-catalyst, typically CuI, is often used to facilitate the reaction.[2][4] While not always strictly necessary, it generally increases the reaction rate. However, its presence can also promote the undesirable homocoupling of the terminal alkyne.[3][5]

Q3: Are there any "green" or more environmentally friendly methods for benzofuran synthesis? A3: Yes, research is ongoing to develop more sustainable synthetic methods. For example, using less hazardous solvents and developing recyclable catalyst systems are active areas of investigation. Some protocols have been developed that utilize ionic liquids as a recyclable reaction medium.

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Sonogashira/Cyclization for Benzofuran Synthesis
EntryStarting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
12-Iodophenol, Phenylacetylene(PPh₃)PdCl₂, CuITriethylamine-Reflux-High
2o-Iodophenol, Terminal Alkyne(PPh₃)PdCl₂ (2 mol%), CuI (4 mol%)Triethylamine/DMFTriethylamine100-Good
3Benzofuran, Aryl IodidePd(OAc)₂ (2.5 mol%)HFIPAg₂O2516up to 99%
45-Methoxybenzofuran, Aryl IodidePd(OAc)₂ (2.5 mol%)HFIPAg₂O251686%
56-Methoxybenzofuran, Aryl IodidePd(OAc)₂ (2.5 mol%)HFIPAg₂O251611%
65-Bromobenzofuran, Aryl IodidePd(OAc)₂ (2.5 mol%)HFIPAg₂O251618%
76-Bromobenzofuran, Aryl IodidePd(OAc)₂ (2.5 mol%)HFIPAg₂O251672%

Data compiled from multiple sources. Yields are highly substrate-dependent.[2][6][7]

Table 2: Ligand and Solvent Effects on a Tsuji-Trost Type Reaction for Benzofuran Synthesis
EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1P(o-fur)₃MeCN12024-
2dppeDMF1201834
3dppeMeCN1202460
4dppfMeCN1202087
5DavePhosMeCN120-63
6SPhosMeCN120-82
7XPhosMeCN/THF120-High

Reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. Yields are for specific substrate combinations.[8][9]

Experimental Protocols

Protocol 1: Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[7]

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Protocol 2: Intramolecular Heck-Type Reaction for Benzofuran Synthesis

This protocol describes a one-step direct arylation and ring closure of a benzofuran with an aryl iodide.[6]

  • To a solution of benzofuran (1 equivalent) and the corresponding aryl iodide (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add Pd(OAc)₂ (0.025 equivalents), Ag₂O (0.75 equivalents), and 2-nitrobenzoic acid (1.5 equivalents).

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions sub_catalyst Use fresh catalyst Store under inert atmosphere Screen different Pd sources/ligands catalyst->sub_catalyst reagents Verify Reagent Quality conditions->reagents sub_conditions Screen temperature Optimize solvent and base Ensure inert atmosphere conditions->sub_conditions byproducts Analyze for Byproducts reagents->byproducts sub_reagents Purify starting materials Check stoichiometry reagents->sub_reagents end Successful Synthesis byproducts->end sub_byproducts Consider copper-free conditions Slow alkyne addition Change base or ligand byproducts->sub_byproducts

Caption: A general workflow for troubleshooting low-yield palladium-catalyzed benzofuran synthesis.

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation Catalyst Deactivation (Pd Black) Pd0->Deactivation Pd_Aryl Ar-Pd(II)-X L2 Transmetal Transmetalation (Cu-C≡CR) Pd_Aryl->Transmetal Pd_Alkyne Ar-Pd(II)-C≡CR L2 RedElim Reductive Elimination Pd_Alkyne->RedElim OxAdd->Pd_Aryl Transmetal->Pd_Alkyne RedElim->Pd0 Product Product RedElim->Product Ar-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira coupling, highlighting potential catalyst deactivation.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation Catalyst Deactivation Pd0->Deactivation Pd_Aryl Ar-Pd(II)-X L2 Migratory_Insertion Migratory Insertion (Alkene) Pd_Aryl->Migratory_Insertion Pd_Intermediate Intermediate Beta_Hydride_Elim β-Hydride Elimination Pd_Intermediate->Beta_Hydride_Elim OxAdd->Pd_Aryl Migratory_Insertion->Pd_Intermediate Beta_Hydride_Elim->Pd0 Product Product Beta_Hydride_Elim->Product Product

Caption: Simplified catalytic cycle for the Heck reaction, a key step in some benzofuran syntheses.

References

Technical Support Center: Wolff-Kishner Reduction of 2-Acetylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wolff-Kishner reduction for the deoxygenation of 2-acetylbenzofuran to 2-ethylbenzofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the Wolff-Kishner reduction of 2-acetylbenzofuran, focusing on potential side-product formation and reaction optimization.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Incomplete hydrazone formation: Insufficient hydrazine or reaction time for the initial condensation step. 2. Low reaction temperature: The decomposition of the hydrazone intermediate is temperature-dependent and requires high temperatures (typically 180-200°C). 3. Base is not strong enough or used in insufficient quantity: A strong base is required to deprotonate the hydrazone.1. Use a larger excess of hydrazine hydrate (at least 3-4 equivalents). Ensure the initial reflux period for hydrazone formation is adequate (e.g., 1-2 hours). 2. After hydrazone formation, ensure the temperature of the reaction mixture is raised to 190-200°C by distilling off water and excess hydrazine. The use of a high-boiling solvent like diethylene glycol is crucial. 3. Use a sufficient excess of a strong base like potassium hydroxide (at least 3-4 equivalents). Ensure the base is of high purity and not significantly hydrated.
Formation of a Yellow/Orange Precipitate (Azine) Reaction of the hydrazone with unreacted 2-acetylbenzofuran: This is a common side reaction in Wolff-Kishner reductions.[1]1. Pre-form the hydrazone: Isolate the hydrazone of 2-acetylbenzofuran before subjecting it to the strong base and high temperature. 2. Slow addition of base: Add the strong base portion-wise to the pre-formed hydrazone at a lower temperature before heating. 3. Use a modified procedure: The Cram modification, which uses potassium tert-butoxide in DMSO at lower temperatures, can sometimes suppress azine formation.
Presence of 2-(1-Hydroxyethyl)benzofuran Reduction of the carbonyl group to an alcohol: This can occur if the reaction conditions are not sufficiently basic or if there is a competing reduction pathway.1. Ensure strongly basic conditions: Use a sufficient excess of a strong base (e.g., KOH or NaOH). 2. Anhydrous conditions: Minimize the amount of water present during the high-temperature decomposition step, as water can participate in side reactions. The Huang-Minlon modification is designed to remove water.[2][3]
Formation of Phenolic Byproducts (e.g., 2-ethylphenol) Cleavage of the benzofuran ring: The furan ring of the benzofuran system can be susceptible to cleavage under the strongly basic and high-temperature conditions of the Wolff-Kishner reduction.1. Lower the reaction temperature if possible: While high temperatures are generally required, prolonged heating at very high temperatures (>200°C) may promote degradation. Optimize the reaction time to achieve full conversion without excessive decomposition. 2. Use a modified, milder procedure: Consider alternative Wolff-Kishner modifications that operate at lower temperatures, such as the Cram modification (potassium tert-butoxide in DMSO) or the use of tosylhydrazones with milder reducing agents.[4] 3. Consider an alternative reduction method: If ring-opening is a persistent issue, the Clemmensen reduction (using amalgamated zinc in acidic conditions) may be a suitable alternative, provided the substrate is stable to strong acid.
Incomplete Reaction for Sterically Hindered Substrates Steric hindrance around the carbonyl group: This can impede the initial formation of the hydrazone.1. Use the Barton modification: This modification is specifically designed for sterically hindered ketones and employs higher temperatures and sodium in diethylene glycol. 2. Longer reaction times: Both the hydrazone formation and the decomposition steps may require extended reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Wolff-Kishner reduction of 2-acetylbenzofuran?

A1: The expected product is this compound, where the acetyl group's carbonyl is reduced to a methylene group.

Q2: Why is a high-boiling solvent like diethylene glycol used in this reaction?

A2: A high-boiling solvent is necessary to achieve the high temperatures (typically 180-200°C) required for the decomposition of the intermediate hydrazone to the final product and nitrogen gas.[2][3]

Q3: What is the Huang-Minlon modification of the Wolff-Kishner reduction, and why is it recommended?

A3: The Huang-Minlon modification is a one-pot procedure where the carbonyl compound, hydrazine hydrate, and a strong base are refluxed in a high-boiling solvent like diethylene glycol. After the initial formation of the hydrazone, water and excess hydrazine are distilled off to allow the reaction temperature to rise, which facilitates the decomposition of the hydrazone. This modification generally leads to shorter reaction times and higher yields compared to the original procedure.[2][3]

Q4: Can I use sodium hydroxide instead of potassium hydroxide?

A4: Yes, sodium hydroxide can also be used as the strong base in the Wolff-Kishner reduction. Both are effective in promoting the reaction.

Q5: My starting material has other functional groups. Will they be affected by the Wolff-Kishner conditions?

A5: The strongly basic and high-temperature conditions of the Wolff-Kishner reduction can affect base-sensitive functional groups. For example, esters and amides may be hydrolyzed. Halogen substituents on the aromatic ring may also be susceptible to nucleophilic substitution. It is crucial to consider the stability of all functional groups in your molecule under these harsh conditions.

Q6: What are the main side products to look out for in the Wolff-Kishner reduction of 2-acetylbenzofuran?

A6: Common side products for Wolff-Kishner reductions, in general, include the corresponding azine (from the reaction of the hydrazone with unreacted starting material) and the alcohol (from reduction of the carbonyl group).[1] Specifically for 2-acetylbenzofuran, there is a potential for ring-opening of the furan moiety due to the strongly basic conditions, which could lead to phenolic byproducts.

Q7: Are there alternative methods to reduce the acetyl group of 2-acetylbenzofuran?

A7: Yes, the Clemmensen reduction (amalgamated zinc and hydrochloric acid) is a common alternative that is performed under acidic conditions. The choice between the Wolff-Kishner and Clemmensen reduction often depends on the stability of the other functional groups present in the molecule to acidic or basic conditions. Catalytic hydrogenation is another possibility, although it may also reduce other functional groups or the benzofuran ring itself under certain conditions.

Experimental Protocols

Huang-Minlon Modification of the Wolff-Kishner Reduction of 2-Acetylbenzofuran

This protocol is a standard procedure for the deoxygenation of aryl ketones and is adaptable for 2-acetylbenzofuran.

Materials:

  • 2-acetylbenzofuran

  • Diethylene glycol

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (KOH) pellets

  • Hydrochloric acid (HCl), dilute (e.g., 2M) for workup

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-acetylbenzofuran (1 equivalent), diethylene glycol (approximately 10-20 volumes per gram of starting material), and hydrazine hydrate (3-4 equivalents).

  • Add potassium hydroxide pellets (3-4 equivalents) to the mixture.

  • Heat the mixture to reflux (around 130-140°C) for 1-2 hours to ensure the complete formation of the hydrazone.

  • After the initial reflux, replace the reflux condenser with a distillation apparatus and slowly raise the temperature of the heating mantle.

  • Carefully distill off water and excess hydrazine hydrate. The temperature of the reaction mixture will rise.

  • Once the temperature of the reaction mixture reaches 190-200°C, reattach the reflux condenser and maintain this temperature for 3-5 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker of cold water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a neutral or slightly acidic pH.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Wolff_Kishner_Mechanism Start 2-Acetylbenzofuran Hydrazone Hydrazone Intermediate Start->Hydrazone + H₂NNH₂ - H₂O Hydrazine Hydrazine (H₂NNH₂) Anion1 Hydrazone Anion Hydrazone->Anion1 + Base - H₂O Base Strong Base (e.g., KOH) Diimide_Intermediate Diimide Intermediate Anion1->Diimide_Intermediate + Solvent Solvent1 Solvent (H₂O) Anion2 Diimide Anion Diimide_Intermediate->Anion2 + Base - H₂O Carbanion Carbanion Intermediate Anion2->Carbanion - N₂ Product This compound Carbanion->Product + Solvent N2 Nitrogen Gas (N₂) Solvent2 Solvent (H₂O)

Caption: Reaction pathway for the Wolff-Kishner reduction of 2-acetylbenzofuran.

Troubleshooting_Flowchart Start Wolff-Kishner Reduction of 2-Acetylbenzofuran Problem Identify Issue Start->Problem Low_Conversion Low/No Conversion Problem->Low_Conversion Yield Side_Product Side Product Formation Problem->Side_Product Purity Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Steric Hindrance Check_Temp_Base Check Temperature (>180°C) & Base Stoichiometry Low_Conversion->Check_Temp_Base Identify_Side_Product Characterize Side Product(s) Side_Product->Identify_Side_Product Barton_Mod Consider Barton Modification Incomplete_Reaction->Barton_Mod Check_Hydrazine Increase Hydrazine Excess & Hydrazone Formation Time Check_Temp_Base->Check_Hydrazine If conditions are correct Azine Azine Formation Identify_Side_Product->Azine Yellow Precipitate Alcohol Alcohol Formation Identify_Side_Product->Alcohol Mass Spec/NMR Ring_Opened Ring-Opened Product Identify_Side_Product->Ring_Opened Mass Spec/NMR Preform_Hydrazone Pre-form Hydrazone Azine->Preform_Hydrazone Ensure_Strong_Base Ensure Sufficient Strong Base Alcohol->Ensure_Strong_Base Milder_Conditions Consider Milder Conditions (e.g., Cram Modification) Ring_Opened->Milder_Conditions

Caption: Troubleshooting flowchart for the Wolff-Kishner reduction.

References

Technical Support Center: Purification of 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethylbenzofuran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Low Purity of this compound After Synthesis

Q1: My crude this compound shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely impurities and how can I remove them?

A1: Impurities in crude this compound typically originate from starting materials, side-products, or degradation. Common synthetic routes, such as the reaction of salicylaldehyde with chloroacetone followed by further reactions, can introduce specific contaminants.[1] The primary methods for removal include distillation, column chromatography, and recrystallization.

Impurity CategoryPotential CompoundsSuggested Primary Purification Method
Starting Materials Salicylaldehyde, Chloroacetone, related precursorsDistillation, Column Chromatography
By-products Unreacted intermediates, polymeric materialsColumn Chromatography, Distillation
Solvents Reaction solvents (e.g., DMF, acetone, benzene)Evaporation under reduced pressure, Distillation
Degradation Products Oxidized or polymerized benzofuran derivativesColumn Chromatography, Recrystallization

Issue 2: Difficulty with Column Chromatography Purification

Q1: I'm having trouble with the column chromatography purification of this compound. What are some common problems and their solutions?

A1: Column chromatography is a powerful technique for purifying this compound, but challenges can arise. Here are some common issues and their resolutions:

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the mobile phase. A good starting point for this compound on silica gel is a hexane/ethyl acetate gradient.[2] An ideal Rf value on TLC for the product is around 0.3.
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Tailing of Spots on TLC The compound may be too concentrated or interacting strongly with the stationary phase.Dilute the sample before loading. The addition of a small amount of a slightly more polar solvent to the mobile phase can sometimes help.

Issue 3: Challenges with Recrystallization

Q1: I am unable to obtain crystals of this compound, or the resulting crystals are impure. What should I do?

A1: Recrystallization can be an effective final purification step. However, finding the right conditions is crucial.

ProblemPossible CauseSolution
Oiling Out The solution is supersaturated, or the cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization.
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is too dilute.A good recrystallization solvent should dissolve the compound when hot but sparingly when cold. Try a mixed solvent system. If the solution is too dilute, evaporate some of the solvent.[3]
Colored Crystals Impurities are trapped in the crystal lattice.Perform a hot filtration with activated charcoal to remove colored impurities. A second recrystallization may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are:

  • Vacuum Distillation: Suitable for large quantities and for removing non-volatile impurities.

  • Column Chromatography: Excellent for separating impurities with different polarities.[2]

  • Recrystallization: Often used as a final step to achieve high purity, particularly if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent.[4][5]

Q2: What are the typical physical properties of this compound?

A2: Key physical properties are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₀O[6]
Molecular Weight 146.19 g/mol [6]
Appearance Liquid
Boiling Point 210 °C at 760 mmHg[6][7]
Density 1.05 g/cm³[6]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components and their relative abundance, as well as their mass spectra for identification.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.[10][11] Quantitative NMR (qNMR) can be used for accurate purity determination.[12]

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is a general guideline and should be optimized based on the specific impurity profile and available equipment.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point at the applied pressure. The boiling point of this compound is 210 °C at atmospheric pressure (760 mmHg).[6] Under vacuum, the boiling point will be significantly lower.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to determine their purity.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization of Benzofuran Derivatives (General Procedure)

While this compound is a liquid at room temperature, this general protocol can be adapted if it is a solid derivative or if crystallization can be induced.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is soluble when hot but insoluble when cold. Common solvents for benzofuran derivatives include petroleum ether/ethyl acetate and methanol/acetone mixtures.[4][5][13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High boiling impurities ColumnChromatography Column Chromatography Distillation->ColumnChromatography Close boiling impurities Recrystallization Recrystallization ColumnChromatography->Recrystallization Minor impurities Pure Pure this compound Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt ChooseMethod Select Purification Method Start->ChooseMethod CheckPurity Assess Purity (TLC, GC-MS) Impure Purity Not Met CheckPurity->Impure No Pure Purity Met CheckPurity->Pure Yes Impure->ChooseMethod Re-purify Distillation Vacuum Distillation ChooseMethod->Distillation Chromatography Column Chromatography ChooseMethod->Chromatography Recrystallize Recrystallization ChooseMethod->Recrystallize Distillation->CheckPurity Chromatography->CheckPurity Recrystallize->CheckPurity

Caption: Troubleshooting logic for the purification of this compound.

References

Overcoming low reactivity of starting materials for 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Ethylbenzofuran, particularly those arising from the low reactivity of starting materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.

Route 1: Traditional Two-Step Synthesis via 2-Acetylbenzofuran

This route involves the formation of 2-acetylbenzofuran, followed by a reduction to this compound.

Problem: Low yield in the formation of 2-acetylbenzofuran from salicylaldehyde and chloroacetone.

  • Possible Cause: Incomplete reaction due to insufficient base or reaction time.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Ensure an adequate excess of a suitable base, such as potassium carbonate, is used to facilitate the condensation reaction.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

    • Solvent Choice: Use a dry, polar aprotic solvent like acetone or DMF to ensure solubility of reactants and facilitate the reaction.

Problem: Incomplete Wolff-Kishner reduction of 2-acetylbenzofuran.

  • Possible Cause: Suboptimal reaction conditions, such as temperature or base strength, or the presence of water.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can interfere with the formation of the hydrazone and the subsequent reduction.

    • High Temperature: The Wolff-Kishner reduction typically requires high temperatures (180-200 °C) to drive the reaction to completion and facilitate the expulsion of nitrogen gas.[1][2]

    • Strong Base: Use a strong base like potassium hydroxide or potassium tert-butoxide in a high-boiling solvent such as diethylene glycol.[3]

    • Hydrazone Formation: Ensure complete formation of the hydrazone intermediate before proceeding with the high-temperature reduction step. This can sometimes be favored by milder initial conditions.[4]

Problem: Low yield in the Friedel-Crafts acylation of benzofuran.

  • Possible Cause: Deactivation of the benzofuran ring, suboptimal Lewis acid catalyst, or competing side reactions.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a suitable Lewis acid catalyst, such as aluminum chloride or tin(IV) chloride. The choice of catalyst can influence the regioselectivity and yield.[5]

    • Solvent: A non-polar solvent like carbon disulfide or nitrobenzene is often used for Friedel-Crafts reactions.

    • Temperature Control: Maintain a low temperature during the addition of the acylating agent to minimize side reactions.

    • Reaction Monitoring: Follow the reaction progress by TLC to determine the optimal reaction time and prevent product decomposition.

Route 2: Modern One-Pot Syntheses (Palladium or Copper-Catalyzed)

These routes typically involve a Sonogashira coupling of a 2-halophenol with 1-butyne, followed by an intramolecular cyclization.

Problem: Low yield in the Sonogashira coupling reaction.

  • Possible Cause: Inactive catalyst, presence of oxygen, or issues with the volatility of 1-butyne.

  • Troubleshooting Steps:

    • Catalyst Activity: Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[6][7]

    • Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation.

    • Handling 1-Butyne: As 1-butyne is a volatile gas, it is best to bubble it through the reaction mixture at a controlled rate or use a sealed reaction vessel. Alternatively, an in-situ generation method or the use of a less volatile surrogate can be considered.[8]

    • Base and Solvent: Use a suitable base, such as triethylamine or diisopropylethylamine, which can also serve as the solvent.[6]

Problem: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.

  • Possible Cause: Presence of oxygen and/or high concentration of the copper co-catalyst.

  • Troubleshooting Steps:

    • Minimize Oxygen: As mentioned above, a strictly inert atmosphere is crucial.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can eliminate Glaser coupling, though it may require a more active palladium catalyst or different ligands.[9]

    • Slow Addition of Alkyne: Adding the 1-butyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Route 3: Transition-Metal-Free Synthesis

This route involves the base-catalyzed intramolecular cyclization of 2-(but-1-yn-1-yl)phenol.

Problem: Low yield or incomplete cyclization.

  • Possible Cause: The base may not be strong enough to deprotonate the phenol, or the reaction temperature is too low.

  • Troubleshooting Steps:

    • Base Selection: Stronger bases are often required for this cyclization. Cesium carbonate (Cs₂CO₃) has been reported to be effective.[8][10]

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO can facilitate the reaction.

    • Temperature Optimization: While the reaction can proceed at moderate temperatures, some optimization may be necessary to achieve a good yield without product decomposition.

Frequently Asked Questions (FAQs)

Q1: My starting material, 2-iodophenol, is expensive. Are there more cost-effective alternatives for the Sonogashira coupling route?

A1: Yes, 2-bromophenol can be a more economical starting material. However, it is generally less reactive than 2-iodophenol, so the reaction may require a more active palladium catalyst, higher catalyst loading, or more forcing reaction conditions (e.g., higher temperature, longer reaction time) to achieve a comparable yield.

Q2: I am having trouble with the purification of this compound. What are the recommended methods?

A2: this compound is a relatively non-polar compound. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a common and effective purification method. Distillation under reduced pressure can also be a viable option for purification, especially on a larger scale.

Q3: Can I use a different reducing agent for the conversion of 2-acetylbenzofuran to this compound instead of the Wolff-Kishner reduction?

A3: Yes, other reduction methods can be employed. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a common alternative that is performed under acidic conditions.[1] Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also be effective, although this may sometimes lead to over-reduction of the furan ring under harsh conditions. The choice of method will depend on the other functional groups present in your molecule.

Q4: How can I confirm the successful synthesis of this compound?

A4: The structure of this compound can be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic and furan protons. ¹³C NMR will show the corresponding carbon signals. Mass spectrometry will show the correct molecular ion peak.

Data Presentation

The following tables summarize typical reaction conditions and yields for the different synthetic routes to this compound.

Table 1: Traditional Two-Step Synthesis of this compound

StepStarting MaterialsReagents and ConditionsTypical YieldReference(s)
1a. Acylation Benzofuran, Acetic AnhydridePhosphoric acidModerate[11]
1b. Acylation Salicylaldehyde, ChloroacetoneK₂CO₃, Acetone, refluxGood[12]
2. Reduction 2-AcetylbenzofuranHydrazine hydrate, KOH, diethylene glycol, 190-200 °CGood to Excellent[3][4]

Table 2: Modern One-Pot Syntheses of 2-Substituted Benzofurans

MethodStarting MaterialsCatalyst SystemBaseSolventTemperature (°C)Typical YieldReference(s)
Pd-catalyzed 2-Iodophenol, 1-ButynePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N / THFRT to 60Good[6][13]
Cu-catalyzed 2-Iodophenol, 1-ButyneCuICs₂CO₃DMSO90Good[14][15]
Metal-free 2-(But-1-yn-1-yl)phenolCs₂CO₃DMF80-100Good to Excellent[8][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde
  • To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add chloroacetone (1.1 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-acetylbenzofuran.[12]

Protocol 2: Wolff-Kishner Reduction of 2-Acetylbenzofuran
  • To a round-bottom flask equipped with a reflux condenser, add 2-acetylbenzofuran (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).

  • Heat the mixture to 100-120 °C for 1-2 hours to ensure complete formation of the hydrazone.

  • Carefully add potassium hydroxide pellets (5.0 eq) to the reaction mixture.

  • Increase the temperature to 190-200 °C and reflux for 3-4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.[3][4]

Protocol 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization
  • To a dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Add degassed triethylamine as the solvent.

  • Bubble 1-butyne gas through the reaction mixture at room temperature for 1-2 hours, or until TLC indicates consumption of the 2-iodophenol.

  • Heat the reaction mixture to 60-80 °C to effect intramolecular cyclization, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathways cluster_0 Traditional Route 1 cluster_1 Traditional Route 2 cluster_2 Modern Routes Benzofuran Benzofuran Two_Acetyl_BZF_1 2-Acetylbenzofuran Benzofuran->Two_Acetyl_BZF_1 Friedel-Crafts Acylation Ac2O Acetic Anhydride Ac2O->Two_Acetyl_BZF_1 Two_Ethyl_BZF_1 This compound Two_Acetyl_BZF_1->Two_Ethyl_BZF_1 Wolff-Kishner Reduction WK_Reagents_1 Hydrazine, KOH WK_Reagents_1->Two_Ethyl_BZF_1 Salicylaldehyde Salicylaldehyde Two_Acetyl_BZF_2 2-Acetylbenzofuran Salicylaldehyde->Two_Acetyl_BZF_2 Condensation/ Cyclization Chloroacetone Chloroacetone Chloroacetone->Two_Acetyl_BZF_2 Two_Ethyl_BZF_2 This compound Two_Acetyl_BZF_2->Two_Ethyl_BZF_2 Wolff-Kishner Reduction WK_Reagents_2 Hydrazine, KOH WK_Reagents_2->Two_Ethyl_BZF_2 Two_Iodophenol 2-Iodophenol Intermediate 2-(But-1-yn-1-yl)phenol Two_Iodophenol->Intermediate Sonogashira Coupling Butyne 1-Butyne Butyne->Intermediate Two_Ethyl_BZF_3 This compound Intermediate->Two_Ethyl_BZF_3 Intramolecular Cyclization Pd_Cu_cat Pd/Cu Catalyst Pd_Cu_cat->Intermediate Base_cat Base (e.g., Cs₂CO₃) Base_cat->Two_Ethyl_BZF_3

Caption: Synthetic routes to this compound.

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling Check_Catalyst Is the catalyst active and the system inert? Start->Check_Catalyst Check_Alkyne Is the alkyne volatile? Check_Catalyst->Check_Alkyne Yes Sol_Catalyst Use fresh catalyst, degas solvents thoroughly, and maintain an inert atmosphere. Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are there side products (e.g., Glaser coupling)? Check_Alkyne->Check_Side_Reactions No Sol_Alkyne Bubble alkyne gas through the solution, use a sealed vessel, or consider a surrogate. Check_Alkyne->Sol_Alkyne Yes Sol_Side_Reactions Consider copper-free conditions or slow addition of the alkyne. Check_Side_Reactions->Sol_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Sol_Catalyst->Check_Catalyst Sol_Alkyne->Check_Side_Reactions Sol_Side_Reactions->Success

Caption: Troubleshooting workflow for Sonogashira coupling.

Troubleshooting_WK_Reduction Start Incomplete Wolff-Kishner Reduction Check_Conditions Are reaction conditions anhydrous and at high temperature? Start->Check_Conditions Check_Base Is a strong base being used in sufficient quantity? Check_Conditions->Check_Base Yes Sol_Conditions Ensure anhydrous conditions and heat to 180-200 °C. Check_Conditions->Sol_Conditions No Check_Hydrazone Is hydrazone formation complete? Check_Base->Check_Hydrazone Yes Sol_Base Use a strong base like KOH or t-BuOK in excess. Check_Base->Sol_Base No Sol_Hydrazone Allow for a lower temperature pre-reaction step to form the hydrazone before high-temperature reduction. Check_Hydrazone->Sol_Hydrazone No Success Complete Reduction Check_Hydrazone->Success Yes Sol_Conditions->Check_Conditions Sol_Base->Check_Base Sol_Hydrazone->Success

Caption: Troubleshooting workflow for Wolff-Kishner reduction.

References

Column chromatography conditions for 2-Ethylbenzofuran purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-ethylbenzofuran using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Its polarity is well-suited for separating benzofuran derivatives from common impurities. Standard silica gel with a mesh size of 200-300 is often a good starting point.

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A non-polar solvent system is generally effective for the elution of this compound. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A common and effective mobile phase system is a mixture of n-hexane and ethyl acetate.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column chromatography.[1] Fractions collected from the column should be spotted on a TLC plate to identify which fractions contain the purified this compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Purity After Synthesis Multiple impurities are present in the crude product.Based on common synthetic routes, likely impurities include unreacted starting materials and reaction by-products. A primary purification step, such as filtration through a plug of silica, may be necessary before column chromatography.
Difficulty Removing an Impurity with a Similar Rf Value The impurity has a similar polarity to this compound.Optimize the mobile phase by using a less polar solvent system to improve separation. A shallow gradient elution can also enhance resolution between compounds with close Rf values.[2]
Product is "Oiling Out" During Recrystallization After Column Chromatography The solution is supersaturated, the cooling rate is too fast, or impurities are inhibiting crystal formation.Ensure the collected fractions are sufficiently pure before attempting recrystallization. Allow the solution to cool slowly to room temperature before further cooling. Using seed crystals, if available, can also promote proper crystallization.[2]
Low Yield of Purified Product Loss of product during liquid-liquid extraction or column chromatography.To minimize loss, ensure the correct pH is used during extractions to prevent the product from remaining in the aqueous layer. For chromatography, select a solvent system that allows for efficient elution without excessive band broadening.

Experimental Protocols

Protocol: Column Chromatography Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., n-hexane).[2]
  • Ensure the silica gel is packed uniformly to avoid channels and cracks.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
  • Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.[2]

3. Elution:

  • Begin elution with a non-polar mobile phase, such as 100% n-hexane.
  • Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent, like ethyl acetate. A common starting gradient could be from 0% to 5% ethyl acetate in n-hexane.
  • Collect fractions in separate test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Table of Representative Column Chromatography Conditions
Parameter Condition 1 (Normal Phase) Condition 2 (Alternative Normal Phase)
Stationary Phase Silica Gel (200-300 mesh)Alumina (Neutral)
Mobile Phase n-Hexane / Ethyl Acetate (Gradient)Cyclohexane / Dichloromethane (Gradient)
Gradient 0% to 10% Ethyl Acetate0% to 20% Dichloromethane
Elution Mode Isocratic or GradientGradient
Detection UV (254 nm) or TLC with stainingUV (254 nm) or TLC with staining

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Pack Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Evaporate Solvent combine->isolate final_product Purified this compound isolate->final_product

Caption: Workflow for this compound Purification.

troubleshooting_workflow start Poor Separation? check_rf Impurity Rf close to Product? start->check_rf check_overload Column Overloaded? check_rf->check_overload No adjust_gradient Use a Shallower Gradient check_rf->adjust_gradient Yes reduce_load Reduce Sample Load check_overload->reduce_load Yes repack Repack Column check_overload->repack No change_solvent Try a Different Solvent System adjust_gradient->change_solvent Still Poor success Separation Improved adjust_gradient->success change_solvent->success reduce_load->success repack->success

Caption: Troubleshooting Poor Chromatographic Separation.

References

Preventing decomposition of 2-Ethylbenzofuran during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and prevent the decomposition of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, and the purity of starting materials. Here are some troubleshooting steps to optimize your yield:

  • Reaction Temperature: Temperature plays a critical role. Excessively high temperatures can lead to the decomposition of both reactants and the this compound product. It is advisable to perform a temperature screen to identify the optimal range for your specific synthetic route.[1]

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions, such as the Sonogashira coupling, the choice of catalyst and ligand is crucial. If you are experiencing low yields, consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. In some cases, a copper co-catalyst like CuI is also employed.[2]

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the reaction rate. Aprotic polar solvents such as DMF or DMSO are commonly used. The choice of an appropriate base, whether inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., triethylamine), is also critical and can be substrate-dependent.

  • Inert Atmosphere: Many catalytic systems used in benzofuran synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and glassware are thoroughly dried.

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower the overall yield. Ensure the purity of reactants like salicylaldehyde derivatives, alkynes, or phosphonium salts before starting the reaction.

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

A2: Byproduct formation is a common challenge. The nature of the byproducts will depend on the synthetic route you are employing.

  • For Sonogashira Coupling (from o-iodophenol and 1-butyne):

    • Homocoupling of Alkyne: A frequent side reaction is the homocoupling of 1-butyne (Glaser coupling), especially when a copper co-catalyst is used. To minimize this, you can try running the reaction under copper-free conditions, although this might require a higher palladium catalyst loading. Slow addition of the 1-butyne can also help by keeping its concentration low.

  • For Wittig Reaction (from salicylaldehyde and ethyltriphenylphosphonium bromide):

    • Triphenylphosphine Oxide: The Wittig reaction produces triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes be difficult to separate from the desired this compound. Careful purification by column chromatography or recrystallization is necessary.

    • Unexpected Acylation: In some instances of intramolecular Wittig reactions for benzofuran synthesis, unexpected 3-aroylbenzofuran side products have been observed. While the mechanism for this is specific to the reagents used, it highlights the possibility of complex side reactions.

  • General Strategies to Minimize Byproducts:

    • Control of Stoichiometry: Carefully controlling the ratio of your reactants is essential. An excess of one reactant may favor an undesired reaction pathway.

    • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time to maximize product formation and minimize byproduct generation.

Q3: My this compound appears to be decomposing during purification. What are the likely causes and how can I prevent this?

A3: this compound, like many heterocyclic compounds, can be sensitive to heat and acidic or basic conditions, which are often encountered during workup and purification.

  • Thermal Decomposition: Avoid excessive temperatures during solvent removal or distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point. Thermal decomposition can lead to complex mixtures of degradation products.

  • Acid/Base Instability: The furan ring system can be susceptible to cleavage under strong acidic or basic conditions.

    • Acidic Conditions: Acid-catalyzed cyclization is a method to synthesize benzofurans, but harsh acidic workups can potentially lead to ring-opening or other rearrangements. If an acidic wash is necessary, use a dilute acid and minimize contact time.

    • Basic Conditions: While some syntheses are performed under basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, may cause decomposition. Neutralize the reaction mixture as soon as the reaction is complete.

  • Oxidative Degradation: Benzofurans can be susceptible to oxidative cleavage. Avoid exposing the reaction mixture or the purified product to strong oxidizing agents or prolonged exposure to air, especially at elevated temperatures. If the reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere.

Data Summary

The following tables summarize key parameters that can be optimized to improve the yield and purity of this compound.

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterConditionPotential Impact on this compound SynthesisTroubleshooting Actions
Temperature Too High- Product decomposition- Increased byproduct formationPerform a temperature screening to find the optimal range.[1]
Too Low- Slow or incomplete reactionGradually increase the temperature while monitoring the reaction.
Catalyst Inactive/Inappropriate- Low conversion of starting materialsScreen different catalysts and ligands; ensure the catalyst is fresh and handled under inert conditions.
Solvent Incorrect Polarity- Poor solubility of reactants- Slower reaction ratesTest a range of aprotic polar solvents (e.g., DMF, DMSO, THF).
Base Too Strong/Weak- Incomplete reaction- Promotion of side reactionsScreen different inorganic and organic bases.
Atmosphere Presence of O₂/H₂O- Catalyst deactivation- Oxidative degradation of productUse dried solvents and glassware, and maintain an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization (General Procedure)

This protocol describes a one-pot synthesis of 2-arylbenzofurans that can be adapted for 2-alkylbenzofurans.

Materials:

  • o-Iodophenol (1.0 mmol)

  • 1-Butyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add o-iodophenol, PdCl₂(PPh₃)₂, CuI, and the anhydrous solvent.

  • Add the base (e.g., triethylamine) to the mixture.

  • Slowly add 1-butyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde and Chloroacetone (Adaptable for this compound)

This protocol for a related compound can serve as a starting point for developing a synthesis for this compound, potentially by using a different α-halo ketone.

Materials:

  • Salicylaldehyde (0.1 mol)

  • Chloroacetone (0.12 mol)

  • Anhydrous Potassium Carbonate (30 g)

  • Dry Acetone (150 mL)

Procedure:

  • In a round-bottom flask, combine salicylaldehyde, chloroacetone, and anhydrous potassium carbonate in dry acetone.

  • Gently reflux the mixture for approximately 13 hours. Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like petroleum ether.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis

Low_Yield_Troubleshooting cluster_start cluster_checks cluster_actions cluster_end Start Low Yield of This compound Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Purify_Reagents Purify/Source New Reagents Check_Purity->Purify_Reagents Impurities Detected Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Temperature Optimize_Solvent_Base Optimize Solvent and Base Check_Conditions->Optimize_Solvent_Base Inefficient Solvent/Base Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Air/Moisture Sensitivity Screen_Catalysts Screen Catalysts and Ligands Check_Catalyst->Screen_Catalysts Low Activity Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Solvent_Base->Improved_Yield Screen_Catalysts->Improved_Yield Inert_Atmosphere->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Diagram 2: Potential Decomposition Pathways of this compound

Decomposition_Pathways cluster_product cluster_conditions cluster_products Product This compound Ring_Opened Ring-Opened Products (e.g., Keto-phenols) Product->Ring_Opened Oxidative Cleavage Polymerization Polymeric Materials Product->Polymerization Thermal Degradation Rearrangement Rearranged Isomers Product->Rearrangement Acid-Catalyzed Rearrangement Oxidation Oxidizing Agents (e.g., Air, Peroxides) Oxidation->Ring_Opened Acid Strong Acid (e.g., H+) Acid->Rearrangement Heat Excessive Heat Heat->Polymerization

Caption: Potential decomposition pathways for this compound under various conditions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Ethylbenzofuran and 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Biological Activities

While direct quantitative comparisons are challenging due to the lack of head-to-head studies, the existing literature indicates that derivatives of both 2-ethylbenzofuran and 2-methylbenzofuran are precursors to compounds with significant pharmacological potential. Derivatives of 2-methylbenzofuran have been more extensively explored, with a significant body of research focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Research into this compound derivatives has also revealed promising anti-inflammatory and analgesic activities.

Biological ActivityThis compound Derivatives2-Methylbenzofuran DerivativesKey Findings & References
Anticancer Activity Limited specific data available for simple derivatives.Derivatives have shown significant cytotoxic effects against various cancer cell lines.[1]Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated notable anticancer potential.[1] The position of substituents on the benzofuran ring is a critical determinant of biological activity.[1]
Antimicrobial Activity Limited specific data available for simple derivatives.Derivatives exhibit broad-spectrum antibacterial and antifungal activities.[2]2-substituted-3-methylbenzofuran derivatives have been synthesized and shown to possess significant antimicrobial properties.[2] The introduction of different functional groups can modulate the antimicrobial spectrum and potency.
Anti-inflammatory Activity Derivatives are suggested to possess anti-inflammatory properties.Derivatives have demonstrated significant anti-inflammatory effects in various assays.Benzofuran derivatives isolated from Penicillium crustosum have shown potent inhibition of nitric oxide (NO) production, a key inflammatory mediator.[3]
Analgesic Activity Derivatives are suggested to possess analgesic properties.Limited specific data available for simple derivatives.Further investigation is required to quantify and compare the analgesic potential.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the biological activities of benzofuran derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound, 2-methylbenzofuran, or their derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The 50% inhibitory concentration (IC50) value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in their respective appropriate broth media overnight at 37°C and 28°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal growth temperatures.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value is then determined.

Visualizations

Experimental Workflow for Biological Activity Screening

G General Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 Lead Identification Cytotoxicity Cytotoxicity Determine IC50 Determine IC50 Cytotoxicity->Determine IC50 Antimicrobial Antimicrobial Determine MIC Determine MIC Antimicrobial->Determine MIC Anti-inflammatory Anti-inflammatory Anti-inflammatory->Determine IC50 Test Compound Test Compound Test Compound->Cytotoxicity Test Compound->Antimicrobial Test Compound->Anti-inflammatory Active Compound Active Compound Determine IC50->Active Compound Determine MIC->Active Compound

Caption: A generalized workflow for the initial in vitro screening of the biological activities of test compounds.

Structure-Activity Relationship (SAR) Concept for Benzofuran Derivatives

SAR Structure-Activity Relationship (SAR) of Benzofurans cluster_substituents Substituent Modifications Benzofuran_Core Benzofuran Scaffold Position_2 Position 2 (e.g., -CH3, -C2H5) Benzofuran_Core->Position_2 Alkyl Substitution Other_Positions Other Positions (e.g., Halogens, Hydroxyl) Benzofuran_Core->Other_Positions Functionalization Biological_Activity Observed Biological Activity (Anticancer, Antimicrobial, etc.) Position_2->Biological_Activity Influences Potency & Selectivity Other_Positions->Biological_Activity Modulates Activity Spectrum

Caption: Conceptual diagram illustrating how substitutions on the benzofuran core influence biological activity.

References

Unveiling the Potential: A Comparative Analysis of Benzofuran Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous journey. Among the myriad of heterocyclic compounds, benzofuran derivatives have emerged as a promising scaffold, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases. This guide provides a comparative study of these derivatives, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid in the understanding and advancement of benzofuran-based drug discovery.

Data Presentation: A Quantitative Comparison

The inhibitory potential of various benzofuran derivatives against different enzyme targets is summarized below. The data, presented in terms of IC50 and Ki values, allows for a direct comparison of the efficacy of these compounds.

Cholinesterase Inhibitors

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in acetylcholine levels. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes that hydrolyze acetylcholine.[1] Inhibiting these enzymes can help manage the symptoms of the disease.[2] Several 2-arylbenzofuran derivatives have shown potent inhibitory activity against BChE, with some being more potent than the standard drug galantamine.[1]

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Reference
Cathafuran C (14)BChE2.51.7[1]
Moracin M (10)BChE38.08-[1]
Moracin O (12)BChE28.22-[1]
Moracin P (13)BChE37.96-[1]
Galantamine (Positive Control)BChE35.3-[1]
Compound 9AChE81.2-[1]
Compound 11AChE40.5-[1]
Compound 7cAChE0.058-[3]
Compound 7eAChE0.086-[3]
Donepezil (Reference)AChE0.049-[3]
Compound A4AChE11-[4]
Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][6] Specifically, isoforms hCA IX and XII are associated with tumors.[7] Benzofuran-based sulfonamides and carboxylic acids have been developed as potent and selective inhibitors of these cancer-related CA isoforms.[5][6]

Compound/DerivativeTarget EnzymeKI (nM)Reference
MBFS 11bhCA IX8.4[5]
MBFS 17hCA IX7.6[5]
BBFS 28bhCA IX5.5[5]
BBFS 29ahCA IX7.1[5]
BBFS 30hCA IX1.8[5]
Compound 9bhCA IX910[6]
Compound 9ehCA IX790[6]
Compound 9fhCA IX560[6]
Arylsulfonehydrazones 9hCA IX10.0–97.5[7]
Arylsulfonehydrazones 9hCA XII10.1–71.8[7]
Kinase Inhibitors

Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] Benzofuran derivatives have been investigated as inhibitors of various kinases, including Aurora B kinase, mTOR, and cyclin-dependent kinases (CDKs), demonstrating their potential as anticancer agents.[8][9][10]

Compound/DerivativeTarget Enzyme/Cell LineIC50 (µM)Reference
Compound 14MCF-7 (Breast Cancer)0.07[10]
Lapatinib (Reference)MCF-7 (Breast Cancer)4.69[10]
Lead Compound S6Aurora B Kinase-[8]
Compound 30bSQ20B (Cancer Cell Line)-[9]
Dibenzofuran derivative 44Pim-1/2 Kinases-[11]
Other Enzyme Inhibitors

The versatility of the benzofuran scaffold extends to the inhibition of other enzymes such as lysine-specific demethylase 1 (LSD1) and sirtuins (SIRT), which are epigenetic modifiers and potential targets for cancer therapy.[12][13]

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Compound 17iLSD10.065[12]
Compound 7eSIRT23.81[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key enzyme inhibition assays cited in the comparative data.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer (pH 8.0)

    • Test compound at various concentrations

    • AChE or BChE solution

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to initiate the reaction.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different carbonic anhydrase (CA) isoforms is typically assessed using a stopped-flow CO2 hydration assay.

Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO2). The change in pH due to the formation of carbonic acid is monitored using a pH indicator.

Procedure:

  • Prepare solutions of the purified CA isoenzyme, the test compound, and a pH indicator in a suitable buffer (e.g., Tris-HCl).

  • The enzyme and inhibitor solutions are mixed and pre-incubated.

  • The enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor.

  • The Ki, a measure of the inhibitor's binding affinity, is calculated from the reaction rates at different inhibitor concentrations using the Cheng-Prusoff equation.

Kinase Inhibition Assay

A variety of methods can be used to assess kinase inhibition, including radiometric assays, fluorescence-based assays, and luminescence-based assays. A common approach is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Set up the kinase reaction by combining the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the test compound in a microplate.

  • Incubate the reaction mixture at an appropriate temperature for a specific duration to allow the kinase to phosphorylate the substrate.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP produced into ATP, and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Science

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound Benzofuran Derivative Stock Solution Incubation Incubation of Enzyme & Inhibitor Compound->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Reaction Initiation of Enzymatic Reaction Incubation->Reaction Add Substrate Detection Signal Detection (e.g., Absorbance) Reaction->Detection Calculation Calculation of % Inhibition Detection->Calculation IC50 Determination of IC50/Ki Value Calculation->IC50

Caption: A generalized workflow for in vitro enzyme inhibition screening.

mTOR_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit

Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Cholinesterase_Inhibition ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE hydrolysis Synapse Increased ACh in Synaptic Cleft ACh->Synapse Choline Choline + Acetate AChE->Choline AChE->Synapse AD Alzheimer's Disease Pathology Synapse->AD symptomatic relief Benzofuran Benzofuran Derivatives Benzofuran->AChE inhibit

Caption: Mechanism of cholinesterase inhibition by benzofuran derivatives in the context of Alzheimer's disease.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Ethylbenzofuran. The information is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable analytical methods for this compound.

Introduction to this compound and its Quantification

This compound is a heterocyclic organic compound that can be found as an impurity or a building block in the synthesis of more complex molecules, including pharmaceuticals. Accurate quantification of this compound is crucial for quality control, ensuring the purity of starting materials, and monitoring reaction kinetics. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each with its own set of advantages and limitations.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While HPLC is a robust and widely used technique for non-volatile and thermally labile compounds, GC-MS offers high sensitivity and specificity, particularly for volatile compounds.

ParameterProposed HPLC-UV MethodAlternative GC-MS MethodAcceptance Criteria (ICH Q2(R1))
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Typically 98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/g-
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 ng/g-
Specificity High (Separates analyte from potential impurities)Very High (Mass selective detection)The method should unequivocally assess the analyte in the presence of components which may be expected to be present.

Methodology and Experimental Protocols

Detailed methodologies for the proposed HPLC method and a typical GC-MS method are provided below. These protocols serve as a starting point for researchers to implement and validate these methods in their own laboratories.

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to provide a sensitive and specific assay for this compound.

Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions :

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile and water (70:30, v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 246 nm (based on the expected UV absorbance of the benzofuran ring).

  • Run Time : 10 minutes.

Standard and Sample Preparation :

  • Standard Stock Solution : Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation : Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters : The analytical method should be validated according to ICH guidelines.[1] Key validation parameters are summarized below:

  • Specificity : The ability of the method to resolve the analyte peak from other components in the sample matrix.

  • Linearity : Assessed by analyzing a series of standards over the desired concentration range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy : Determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision : Evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) : The lowest concentration of the analyte that can be detected.

  • Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2]

  • Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the quantification of volatile and semi-volatile compounds like this compound.[3][4]

Instrumentation : A standard GC-MS system.

Chromatographic Conditions :

  • Column : HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode : Splitless.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Detection Mode : Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 146, 131).

Sample Preparation : For solid samples, a solvent extraction (e.g., with dichloromethane or hexane) may be necessary. For liquid samples, a direct injection or a headspace solid-phase microextraction (SPME) can be employed for sample preparation.[3][5]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Filter Filter Sample (0.45 µm) Prep_Sample Prepare Sample Solution Prep_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (246 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Quantification Chromatogram->Integrate Report Data Reporting & Analysis Integrate->Report GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Extraction Solvent Extraction or SPME Inject_GC Inject into GC-MS System Extraction->Inject_GC Separate_GC Chromatographic Separation (HP-5MS Column) Inject_GC->Separate_GC Detect_MS Mass Spectrometric Detection (SIM Mode) Separate_GC->Detect_MS TIC Generate Total Ion Chromatogram Detect_MS->TIC Quantify_MS Peak Integration & Quantification using SIM TIC->Quantify_MS Report_GC Data Reporting & Analysis Quantify_MS->Report_GC

References

A Comparative Guide to the Synthetic Routes of 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Ethylbenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and data presented for easy interpretation.

Introduction

This compound is a valuable building block in medicinal chemistry, contributing to the core structure of numerous biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide explores two distinct and common methodologies for its preparation: a classical two-step synthesis commencing from salicylaldehyde and a modern palladium-catalyzed approach involving a Sonogashira coupling and cyclization.

Comparison of Synthetic Routes

ParameterRoute 1: From SalicylaldehydeRoute 2: From Benzofuran
Starting Materials Salicylaldehyde, 1-ChloroacetoneBenzofuran, Propionic Anhydride
Key Reactions Alkylation, Wolff-Kishner ReductionFriedel-Crafts Acylation, Wolff-Kishner or Clemmensen Reduction
Number of Steps 22
Overall Yield ModerateModerate to Good
Reagents & Conditions Basic conditions, high temperatures for reductionLewis acid catalyst, high temperatures for reduction
Advantages Readily available starting materials.Direct introduction of the ethyl group precursor.
Disadvantages Use of hazardous hydrazine in Wolff-Kishner reduction.Potential for side reactions in Friedel-Crafts acylation.

Synthetic Pathway Visualizations

Synthetic_Routes_to_2_Ethylbenzofuran cluster_0 Route 1: From Salicylaldehyde cluster_1 Route 2: From Benzofuran Salicylaldehyde Salicylaldehyde K2CO3_Acetone K₂CO₃, Acetone Reflux Chloroacetone 1-Chloroacetone Two_Acetylbenzofuran 2-Acetylbenzofuran K2CO3_Acetone->Two_Acetylbenzofuran Alkylation & Cyclization Hydrazine H₂NNH₂·H₂O, KOH Diethylene Glycol, 190-200°C Two_Ethylbenzofuran1 This compound Hydrazine->Two_Ethylbenzofuran1 Wolff-Kishner Reduction Benzofuran Benzofuran SnCl4 SnCl₄ PropionicAnhydride Propionic Anhydride Two_Propanoylbenzofuran 2-Propanoylbenzofuran SnCl4->Two_Propanoylbenzofuran Friedel-Crafts Acylation Reduction Reduction (e.g., Wolff-Kishner) Two_Ethylbenzofuran2 This compound Reduction->Two_Ethylbenzofuran2

Caption: Comparative overview of two synthetic pathways to this compound.

Experimental Protocols

Route 1: Synthesis from Salicylaldehyde

This synthesis involves two sequential steps: the formation of 2-acetylbenzofuran followed by its reduction.

Step 1: Synthesis of 2-Acetylbenzofuran

  • Materials:

    • Salicylaldehyde

    • 1-Chloroacetone

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dry Acetone

    • Petroleum Ether (for recrystallization)

  • Procedure:

    • A mixture of salicylaldehyde (0.1 mole), 1-chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL) is gently refluxed for 13 hours.

    • After cooling, the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure to yield crude 2-acetylbenzofuran as a dark yellow solid.

    • The crude product is purified by recrystallization from petroleum ether.

Step 2: Wolff-Kishner Reduction of 2-Acetylbenzofuran to this compound

  • Materials:

    • 2-Acetylbenzofuran

    • Hydrazine hydrate (85%)

    • Potassium Hydroxide (KOH)

    • Diethylene Glycol

  • Procedure:

    • A mixture of 2-acetylbenzofuran (10 mmol), 85% hydrazine hydrate (20 mmol), and potassium hydroxide (30 mmol) in diethylene glycol (50 mL) is heated to reflux.

    • Water and excess hydrazine are distilled off, and the temperature is allowed to rise to 190-200°C.

    • The reaction mixture is maintained at this temperature for 4 hours.

    • After cooling, the mixture is diluted with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound is purified by vacuum distillation.

Route 2: Synthesis from Benzofuran

This route also comprises two main steps: Friedel-Crafts acylation followed by reduction.

Step 1: Friedel-Crafts Acylation of Benzofuran

  • Materials:

    • Benzofuran

    • Propionic Anhydride

    • Tin(IV) chloride (SnCl₄)

    • 1,2-Dichloroethane

  • Procedure:

    • To a stirred solution of benzofuran (10 mmol) in 1,2-dichloroethane (20 mL) at 0°C, tin(IV) chloride (12 mmol) is added dropwise.

    • Propionic anhydride (11 mmol) is then added, and the mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched by the slow addition of water.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting crude 2-propanoylbenzofuran is purified by column chromatography.

Step 2: Reduction of 2-Propanoylbenzofuran

The reduction of the keto group can be achieved via a Wolff-Kishner reduction as described in Route 1, Step 2, or alternatively, via a Clemmensen reduction for base-sensitive substrates.

Data Summary

RouteStepProductYield (%)Purity
1 12-Acetylbenzofuran~75-85>95% (after recrystallization)
2This compound~80-90>98% (after distillation)
2 12-Propanoylbenzofuran~60-70>95% (after chromatography)
2This compound~80-90>98% (after distillation)

Note: Yields are indicative and can vary based on reaction scale and optimization.

Logical Relationship of Key Steps

Logical_Flow A1 Start: Salicylaldehyde B1 Intermediate: 2-Acetylbenzofuran A1->B1 Alkylation/ Cyclization C1 Product: This compound B1->C1 Reduction A2 Start: Benzofuran B2 Intermediate: 2-Propanoylbenzofuran A2->B2 Acylation C2 Product: This compound B2->C2 Reduction

Caption: Logical progression from starting materials to the final product for each synthetic route.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents like hydrazine. The classical route starting from salicylaldehyde is well-established and utilizes readily accessible precursors. The Friedel-Crafts acylation of benzofuran provides a more direct approach to introducing the ethyl precursor, though it may require more careful optimization to control regioselectivity. For large-scale production, further optimization of reaction conditions to improve yields and minimize waste would be beneficial for both routes.

The Versatile Benzofuran Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Alkylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-alkylbenzofuran derivatives, supported by experimental data. We delve into their structure-activity relationships (SAR), offering insights into the molecular features governing their efficacy as anticancer, anti-inflammatory, and antimicrobial agents.

The benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Modifications at the 2-position of the benzofuran ring with various alkyl and aryl groups have been a key strategy for developing novel therapeutic agents.[1] This guide synthesizes findings from recent studies to elucidate the SAR of these derivatives, providing a valuable resource for drug discovery and development.

Comparative Biological Activities of 2-Substituted Benzofuran Derivatives

The biological potency of 2-alkylbenzofuran derivatives is significantly influenced by the nature and position of substituents on both the benzofuran core and the 2-alkyl/aryl moiety. The following tables summarize the in vitro activities of various derivatives against different biological targets.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, DNA gyrase, and protein kinases.[4][5]

Table 1: Anticancer Activity of 2-Substituted Benzofuran Derivatives

Compound2-SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
7-Methyl-2-phenylbenzofuranPhenyl7-MethylK562 (Leukemia)5[6]
3-methylbenzofuran derivativeAryl with p-methoxy group3-MethylA549 (Lung Cancer)1.48[5][6]
Bromo derivative 14cArylBromoHCT116 (Colon Cancer)3.27[6]
Compound 3N-phenethyl carboxamideMorpholinyl at para position of N-phenethyl ringK562 (Leukemia)(Comparable to Doxorubicin at 1.136 µM)[1]
Compound 8 (CA-A4 analogue)Trimethoxy acetophenone--0.43[1]
4,6-di(benzyloxy)-3-phenylbenzofuranPhenyl4,6-di(benzyloxy)Pin1 (Hepatocellular Carcinoma related)0.874[5][6]
Compound 20ArylHydroxyl at R4 and R6--[7][8][9]
Compound 10h3',4',5'-trimethoxybenzoyl3-Me, 5-NH2, 6-OMeL1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024[10]
Compound 224-MeO-phenylacetylene-A549, ME-180, ACHN, B-160.08 - 1.14[10]
Compound 25Alkenyl at position 5-ME-180, A549, ACHN, B-160.06 - 0.17[10]
Compound 36bPiperazine-based-LSD1 inhibition0.065[5]
Compound 50gBenzofuran-2-carboxamide1-(benzofuran-3-yl)-1H-1,2,3-triazoleHCT-116, HeLa, HepG2, A5490.57 - 5.74[5]

SAR Insights for Anticancer Activity:

  • Substitutions at the C-2 position are crucial for cytotoxic activity.[1]

  • The presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity, which is further potentiated by a morpholinyl substitution.[1]

  • Electron-donating groups like methoxy on the phenyl ring at the 2-position can increase anticancer activity.[5][11] Conversely, electron-withdrawing groups may decrease activity.[5][11]

  • The fusion of other heterocyclic rings, such as imidazole or quinazolinone, to the benzofuran scaffold can yield compounds with potent cytotoxicity.[1]

  • Halogen-substituted rings, particularly without a methoxy substituent, can be detrimental to cytotoxic activity.[1]

Anti-inflammatory Activity

Certain benzofuran derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[6]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundSource/ClassAssayIC50 (µM)Reference
Compound 1Penicillium crustosumNO production in LPS-stimulated RAW 264.7 macrophages17.3[12]
Compound 4Penicillium crustosumNO production in LPS-stimulated RAW 264.7 macrophages16.5[12]

SAR Insights for Anti-inflammatory Activity:

  • A double bond between C-2 and C-3 in the furan ring appears to confer superior anti-inflammatory activity compared to a single bond.[12]

  • The formation of a double bond at C-2 and C-11 has also been associated with potent anti-inflammatory effects.[12]

Antimicrobial Activity

Benzofuran derivatives have been investigated for their activity against a range of bacteria and fungi.[13][14][15][16]

Table 3: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 1Salmonella typhimurium12.5[12]
Compound 1Escherichia coli25[12]
Compound 1Staphylococcus aureus12.5[12]
Compound 2Staphylococcus aureus25[12]
Compound 6Penicillium italicum, Fusarium oxysporum, Colletotrichum musaePotent activity[12]
Compounds 20 and 21Various fungal species1.6 - 12.5[13]

SAR Insights for Antimicrobial Activity:

  • The benzofuran, pyrazoline, and thiazole moieties are considered essential for antimicrobial activity in hybrid molecules.[13]

  • Benzofuran-5-ol derivatives have shown potent antifungal activity.[13]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzofuran derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the benzofuran derivatives for a short period before being stimulated with LPS (a potent inducer of NO production).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Visualizing Mechanisms and Workflows

Inhibition of Tubulin Polymerization by Benzofuran Derivatives

A significant mechanism of anticancer action for many benzofuran derivatives is the disruption of microtubule dynamics.[4] They often bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and induces apoptosis.[4]

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Arrest leads to Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by benzofuran derivatives.

General Synthetic Workflow for Benzofuran Derivatives

A common method for synthesizing the benzofuran scaffold involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative, followed by further modifications to introduce diverse functionalities.[4]

G General Synthetic Workflow for Benzofurans Substituted Salicylaldehyde Substituted Salicylaldehyde Reaction Reaction Substituted Salicylaldehyde->Reaction Chloroacetone Derivative Chloroacetone Derivative Chloroacetone Derivative->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Benzofuran Scaffold Benzofuran Scaffold Reaction->Benzofuran Scaffold Further Modifications Further Modifications Benzofuran Scaffold->Further Modifications 2-Alkylbenzofuran Derivatives 2-Alkylbenzofuran Derivatives Further Modifications->2-Alkylbenzofuran Derivatives

Caption: General synthetic workflow for 2-alkylbenzofuran derivatives.

References

Cross-Validation of GC-MS and HPLC for Benzofuran Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of benzofuran and its derivatives is of paramount importance due to their significant pharmacological activities. The selection of an appropriate analytical methodology is a critical step in ensuring reliable results. This guide presents a detailed cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of benzofuran compounds. By providing a direct comparison of their performance based on experimental data, this document aims to facilitate the selection of the most suitable method for specific research and quality control needs.

Quantitative Performance Comparison

The choice of an analytical technique is heavily influenced by its performance characteristics. The following tables summarize the quantitative data from a cross-validation study of 2-(2-thienyl)benzofuran, a representative benzofuran derivative, to provide a clear comparison between HPLC-UV and GC-MS.[1]

Table 1: Linearity and Range [1]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876

Table 2: Accuracy (Recovery) [1]

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD) [1]

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5

Table 4: Sensitivity (LOD & LOQ) [1]

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantification (LOQ)0.50.05

Experimental Protocols

Reproducibility and the ability to adapt analytical methods are critically dependent on detailed experimental protocols. The following sections outline the methodologies employed to generate the comparative data presented above.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

A reverse-phase HPLC method was established for the quantification of 2-(2-thienyl)benzofuran.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[2]

  • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile and water (70:30, v/v) was used for elution.[1]

  • Flow Rate : The mobile phase was delivered at a constant flow rate of 1.0 mL/min.[1]

  • Detection Wavelength : UV detection was performed at 310 nm.[1]

  • Sample Preparation : A stock solution of the benzofuran derivative was prepared in acetonitrile. Working standards were then prepared by serial dilution in the mobile phase.[1] For pharmaceutical formulations, a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative can be dissolved in a suitable solvent like acetonitrile or methanol, sonicated for 15 minutes, and then diluted to the final volume.[2] The solution should be filtered through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A GC-MS method was developed for the sensitive detection and quantification of the analyte.[1]

  • Instrumentation : A standard GC-MS system with an electron ionization (EI) source.[1]

  • Column : A capillary column suitable for the analysis of semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), was used.[1]

  • Carrier Gas : Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min.[1]

  • Injector : The sample was introduced via a splitless injection at a temperature of 250°C.[1]

  • Oven Temperature Program : The oven temperature was initially held at 150°C for 1 minute, then ramped up to 280°C at a rate of 10°C/min, and held at 280°C for 5 minutes.[1]

  • MS Detection (EI) : The mass spectrometer was operated with an ionization energy of 70 eV, scanning a mass-to-charge ratio (m/z) range of 50-400.[1]

  • Sample Preparation : A stock solution of the benzofuran derivative was prepared in a suitable solvent like acetonitrile, and working standards were made by further dilution.[1]

Cross-Validation Workflow

The process of cross-validating two distinct analytical methods is crucial to ensure that both techniques produce comparable and reliable results. This workflow diagram illustrates the key stages involved in the cross-validation of GC-MS and HPLC for benzofuran analysis.

Cross-Validation Workflow Cross-Validation Workflow for GC-MS and HPLC cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) Dev_GCMS->Val_GCMS Sample_Prep Unified Sample Preparation Analysis_HPLC Analysis by HPLC Sample_Prep->Analysis_HPLC Analysis_GCMS Analysis by GC-MS Sample_Prep->Analysis_GCMS Data_Comp Statistical Comparison of Results (e.g., t-test, F-test) Analysis_HPLC->Data_Comp Analysis_GCMS->Data_Comp Conclusion Assessment of Method Equivalency & Selection Criteria Data_Comp->Conclusion

Caption: A flowchart illustrating the cross-validation process for analytical methods.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the analysis of benzofuran derivatives. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS offers superior sensitivity with lower limits of detection and quantification, making it the ideal choice for trace-level analysis and impurity profiling.[1]

  • HPLC-UV provides excellent linearity and precision and is a highly suitable and robust method for routine quality control and quantification at higher concentration levels.[1]

Ultimately, a thorough understanding of the analytical needs, including the sample matrix, required sensitivity, and available instrumentation, will guide the selection of the most appropriate technique. Cross-validation is a critical step to ensure data consistency and reliability when transitioning between methods or comparing results from different laboratories.

References

A Comparative Analysis of 2-Ethylbenzofuran Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and product quality. This guide provides an objective comparison of 2-Ethylbenzofuran (CAS: 3131-63-3), a versatile intermediate in the synthesis of pharmaceuticals and fragrances, from various suppliers.[1][2][3] The assessment is based on commonly available analytical data and outlines the experimental protocols for robust purity determination.

Supplier Purity Overview
Supplier/SourceStated PurityAnalytical MethodAppearance
Chem-Impex≥ 99%Gas Chromatography (GC)Clear colorless liquid
Emmennar Bio-tech Pvt. Ltd.>99%Not SpecifiedWhite crystalline powder
Shaanxi Dideu Medichem Co. Ltd.99%Not SpecifiedNot Specified
Wuhan ShuEr Biology Technology Co.,Ltd.Not SpecifiedNot SpecifiedNot Specified
Sigma-Aldrich (for Ethyl benzofuran-2-carboxylate)97%Not SpecifiedSolid

Note: Data is compiled from publicly available information on supplier websites and chemical databases.[1][4][5] The appearance of the compound can vary, with some suppliers describing it as a clear, colorless liquid and others as a white crystalline powder.[1][4]

Experimental Protocols for Purity Assessment

To ensure the quality and consistency of this compound used in research and development, a rigorous purity assessment is essential. The following are detailed methodologies for key analytical techniques used to determine the purity of organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is a primary method for determining the purity of this compound and identifying any potential impurities.

Objective: To separate this compound from any volatile impurities and identify them based on their mass spectra and retention times.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a high-resolution fused silica capillary column.

  • Mass Spectrometer (MS) operated in full scan or selected ion monitoring (SIM) mode.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using a splitless or split injection mode.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the capillary column. The temperature of the column is gradually increased (temperature programming) to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a sample.[7]

Objective: To confirm the chemical structure of this compound and quantify its purity against a certified internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure that the relaxation delay is sufficient (typically 5 times the longest T₁ relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: Integrate the signals corresponding to the analyte (this compound) and the internal standard. The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample received from a supplier.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Quantitative Purity cluster_3 Data Evaluation & Reporting Sample Receive this compound from Supplier Documentation Review Certificate of Analysis (CoA) Sample->Documentation Visual Visual Inspection (Color, Physical State) Sample->Visual GCMS GC-MS Analysis (Purity & Impurity Profile) Visual->GCMS NMR ¹H NMR & ¹³C NMR (Structure Verification) GCMS->NMR qNMR Quantitative ¹H NMR (qNMR) (Absolute Purity) NMR->qNMR Data_Analysis Analyze & Compare Data (GC-MS, NMR) qNMR->Data_Analysis Report Generate Final Purity Report Data_Analysis->Report

Purity Assessment Workflow for this compound.

This logical workflow ensures a thorough and multi-faceted approach to purity verification, starting from basic checks and progressing to sophisticated quantitative analysis. By employing orthogonal analytical techniques like GC-MS and NMR, a high degree of confidence in the purity assessment can be achieved. Researchers are strongly encouraged to perform their own in-house quality control to validate the purity of critical reagents for their specific applications.

References

Benchmarking 2-Substituted Benzofuran Derivatives Against Doxorubicin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous biologically active compounds and serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, most notably in anticancer research.[1][2] This guide provides an objective comparison of the in vitro cytotoxic performance of various 2-substituted benzofuran derivatives against Doxorubicin, a well-established chemotherapeutic agent. The comparison is supported by quantitative data from cell-based assays, detailed experimental methodologies, and visualizations of key biological pathways and workflows. While the initial focus was on 2-ethylbenzofuran derivatives, a scarcity of specific public data for this subclass has necessitated a broader scope, focusing on derivatives with various substitutions at the C-2 position, which is crucial for their cytotoxic activity.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of 2-substituted benzofuran derivatives and the reference drug Doxorubicin have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is the primary metric for this comparison. The data, collated from multiple studies, are presented in the tables below.

Table 1: In Vitro Anticancer Activity of 2-Substituted Benzofuran Derivatives

Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Benzofuran-2-carboxamideDerivative 50gHCT-116 (Colon)0.87
Benzofuran-2-carboxamideDerivative 50gHeLa (Cervical)0.73
Benzofuran-2-carboxamideDerivative 50gA549 (Lung)0.57
2-Benzoylbenzofuran HybridDerivative 12HeLa (Cervical)1.06
3-OxadiazolylbenzofuranBromo derivative 14cHCT-116 (Colon)3.27
2-Acetylbenzofuran HybridDerivative 26MCF-7 (Breast)Not Specified (Potent)
Halogenated BenzofuranCompound 3 (N-phenethyl carboxamide)HeLa (Cervical)1.136[1]
Amiloride-Benzofuran HybridCompound 5 (Fluorinated)Not Specified0.43[1]

Note: The specific structures of numbered/lettered derivatives are detailed in the cited literature.[2]

Table 2: In Vitro Anticancer Activity of Doxorubicin (Reference Drug)

Cancer Cell LineIC₅₀ (µM)Study Conditions
HCT-116 (Colon)1.9Not Specified
MCF-7 (Breast)0.8 - 1.248h MTT Assay
MCF-7 (Breast)2.5024h MTT Assay
HeLa (Cervical)2.9224h MTT Assay
A549 (Lung)> 2024h MTT Assay
HepG2 (Liver)12.1824h MTT Assay

Note: IC₅₀ values for Doxorubicin can vary significantly between studies due to different experimental conditions, such as incubation time and cell passage number.

From the data, it is evident that several 2-substituted benzofuran derivatives exhibit potent anticancer activity, with IC₅₀ values in the sub-micromolar to low micromolar range. Notably, compounds like the benzofuran-2-carboxamide derivative 50g show superior or comparable potency to Doxorubicin in specific cell lines such as HCT-116 and A549.[2]

Mechanism of Action: Targeting Key Signaling Pathways

Benzofuran derivatives exert their anticancer effects through multiple mechanisms, frequently involving the inhibition of protein kinases that are critical for cancer cell proliferation and survival. One of the key targets identified is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in intracellular signaling pathways that govern cell growth and differentiation.[3]

Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately promotes cell proliferation, survival, and angiogenesis. Certain 2-substituted benzofuran derivatives have been shown to act as potent EGFR inhibitors, blocking this signaling cascade and thereby inducing apoptosis and cell cycle arrest in cancer cells.[2][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt/mTOR Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzofuran 2-Substituted Benzofuran Derivative Benzofuran->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Fig 1. Inhibition of the EGFR signaling cascade by 2-substituted benzofuran derivatives.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours under standard conditions (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Stock solutions of the benzofuran derivatives and Doxorubicin are prepared (typically in DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of medium containing the test compounds is added to the respective wells. Control wells receive medium with the vehicle (e.g., 0.1% DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals. The plate is typically agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer (ELISA reader) at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat Cells (Benzofuran Derivatives / Doxorubicin) incubate1->treat incubate2 4. Incubate 48-72h (Compound exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (Dissolve crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Fig 2. Standard experimental workflow for the MTT cell viability assay.

References

A Comparative Spectroscopic Analysis of Benzofuran and Its Methyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran through the lens of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide provides a comparative analysis of their spectroscopic data, offering valuable insights for researchers in drug discovery and organic synthesis.

Benzofuran and its substituted derivatives are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and natural products. A precise understanding of their isomeric forms is crucial for targeted synthesis and pharmacological studies. This guide presents a comparative spectroscopic analysis of benzofuran and its two primary methyl isomers, 2-methylbenzofuran and 3-methylbenzofuran, to facilitate their unambiguous identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran.

¹H NMR Chemical Shifts (δ, ppm)
ProtonBenzofuran[1]2-Methylbenzofuran[2]3-Methylbenzofuran[3]
H2 ~7.61-~7.39
H3 ~6.71~6.23-
H4 ~7.55~7.45~7.48
H5 ~7.21~7.15~7.18
H6 ~7.28~7.20~7.23
H7 ~7.49~7.40~7.43
-CH₃ -~2.45~2.20
¹³C NMR Chemical Shifts (δ, ppm)
CarbonBenzofuran[4][5]2-Methylbenzofuran[2]3-Methylbenzofuran[3]
C2 144.8155.1140.8
C3 106.6103.1111.4
C3a 127.5128.8129.8
C4 121.4122.6122.7
C5 122.8123.9124.2
C6 124.2120.7119.4
C7 111.4111.0111.5
C7a 154.9154.2155.5
-CH₃ -14.29.8
Key IR Absorption Bands (cm⁻¹)
Functional GroupBenzofuran2-Methylbenzofuran3-Methylbenzofuran
C-H (aromatic) ~3100-3000~3100-3000~3100-3000
C=C (aromatic) ~1600-1450~1600-1450~1600-1450
C-O-C (ether) ~1250-1050~1250-1050~1250-1050
C-H out-of-plane bending ~750-700~750-700~750-700
Mass Spectrometry (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
Benzofuran 118[6]90, 89, 63
2-Methylbenzofuran 132[7]131, 103, 77
3-Methylbenzofuran 132[6][8]131, 103, 77

Experimental Workflow

The characterization of benzofuran isomers follows a systematic analytical workflow.

G Experimental Workflow for Benzofuran Isomer Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Benzofuran Isomer Dissolution Dissolution in appropriate deuterated solvent (e.g., CDCl3) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (EI) Dissolution->MS NMR_Data Analyze chemical shifts and coupling constants NMR->NMR_Data IR_Data Identify characteristic functional group vibrations IR->IR_Data MS_Data Determine molecular weight and fragmentation patterns MS->MS_Data Structure Comparative analysis and structural confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. A generalized workflow for the spectroscopic analysis of benzofuran isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzofuran isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface.

  • Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.

  • Data Acquisition: Electron ionization (EI) was performed at 70 eV. The mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.

Discussion of Spectroscopic Features

The position of the methyl group in 2-methylbenzofuran and 3-methylbenzofuran significantly influences their spectroscopic signatures, allowing for their clear differentiation.

In the ¹H NMR spectra , the most notable difference is the absence of a signal for H2 in 2-methylbenzofuran and H3 in 3-methylbenzofuran, which are replaced by the methyl proton signals. The chemical shift of the methyl protons in 2-methylbenzofuran (~2.45 ppm) is downfield compared to that in 3-methylbenzofuran (~2.20 ppm) due to the proximity of the electron-withdrawing oxygen atom.

The ¹³C NMR spectra also show distinct differences. The chemical shift of C2 in 2-methylbenzofuran is significantly downfield (~155.1 ppm) compared to benzofuran (~144.8 ppm) and 3-methylbenzofuran (~140.8 ppm). Conversely, the C3 signal in 3-methylbenzofuran is downfield (~111.4 ppm) compared to benzofuran (~106.6 ppm) and 2-methylbenzofuran (~103.1 ppm).

The IR spectra of all three compounds are broadly similar, showing characteristic peaks for aromatic C-H and C=C stretching, as well as the prominent C-O-C stretching of the furan ring. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for further differentiation but require careful comparison with reference spectra.

Mass spectrometry provides identical molecular ion peaks at m/z 132 for both 2-methylbenzofuran and 3-methylbenzofuran, as expected for isomers.[6][7][8] The primary fragmentation pathway for both involves the loss of a hydrogen atom to form a stable benzofuranylmethyl cation at m/z 131.[7] Further fragmentation leads to common ions at m/z 103 and 77, making the distinction between the two isomers based solely on their EI mass spectra challenging without the aid of chromatographic separation.

This comparative guide provides a foundational dataset and workflow for the spectroscopic analysis of benzofuran and its simple methyl isomers. By carefully examining the nuances in their NMR, IR, and mass spectra, researchers can confidently identify and characterize these important heterocyclic compounds in their synthetic and natural product endeavors.

References

In Silico vs. In Vitro Bioactivity of 2-Ethylbenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational and experimental approaches to understanding the biological effects of 2-Ethylbenzofuran, a versatile heterocyclic compound with potential therapeutic applications.

This guide provides a comparative overview of in silico and in vitro studies on the bioactivity of this compound. While specific experimental data for this compound is limited in publicly available literature, this document presents a representative comparison based on the known biological activities of structurally similar 2-substituted benzofuran derivatives. Benzofuran scaffolds are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them a significant area of interest in medicinal chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Summary

The following tables summarize representative quantitative data that could be expected from in silico and in vitro studies of this compound, based on findings for analogous compounds.

Table 1: Representative In Silico Bioactivity Data for this compound

Parameter Predicted Value Interpretation
Molecular Docking
Binding Energy (kcal/mol) vs. COX-2-8.5Potential anti-inflammatory activity
Binding Energy (kcal/mol) vs. TNF-α-7.9Potential anti-inflammatory activity
ADMET Prediction
Human Intestinal AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier PenetrationLowLow potential for CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Table 2: Representative In Vitro Bioactivity Data for this compound

Assay Metric Result Interpretation
Antioxidant Activity
DPPH Radical ScavengingIC5025 µMModerate antioxidant potential
Anti-inflammatory Activity
LPS-induced NO Production in RAW 264.7 cellsIC5015 µMSignificant anti-inflammatory effect
Cytotoxicity
Human Dermal Fibroblasts (HDF)CC50> 100 µMLow cytotoxicity to normal cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Silico Studies

Molecular Docking Protocol

  • Ligand and Receptor Preparation: The 3D structure of this compound is generated and optimized using molecular modeling software. The crystal structure of the target protein (e.g., COX-2, TNF-α) is obtained from the Protein Data Bank (PDB).[3]

  • Docking Simulation: Software such as AutoDock or MOE is used to predict the most favorable binding poses of the ligand within the active site of the protein.[3]

  • Analysis: The binding interactions, including hydrogen bonds and hydrophobic interactions, and the binding energy are analyzed to predict the binding affinity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Protocol

  • Input: The chemical structure of this compound is submitted to an in silico ADMET prediction tool (e.g., ADMETlab, SwissADME).[4][5][6][7]

  • Prediction: The software calculates various pharmacokinetic and toxicological properties based on quantitative structure-activity relationship (QSAR) models.[8][9]

  • Data Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound.

In Vitro Studies

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol

  • Preparation: A solution of DPPH in methanol is prepared. Various concentrations of this compound are also prepared.

  • Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.

  • Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.

Nitric Oxide (NO) Production Assay in Macrophages Protocol

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined. The IC50 value for the inhibition of NO production is calculated.[10]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Human Dermal Fibroblasts (or other relevant cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of this compound for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the CC50 (concentration that causes 50% cytotoxicity) is determined.

Visualizing the Workflow and Pathways

Diagram 1: In Silico Bioactivity Screening Workflow

in_silico_workflow cluster_input Input cluster_screening In Silico Screening cluster_output Output start This compound Structure docking Molecular Docking start->docking admet ADMET Prediction start->admet binding Binding Affinity & Interactions docking->binding properties Pharmacokinetic & Toxicological Profile admet->properties in_vitro_workflow cell_culture Cell Culture (e.g., RAW 264.7) compound_treatment Treatment with This compound cell_culture->compound_treatment incubation Incubation compound_treatment->incubation assay Bioactivity Assay (e.g., Griess, MTT) incubation->assay data_analysis Data Analysis (IC50/CC50 Calculation) assay->data_analysis nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Genes activates transcription of Ethylbenzofuran This compound Ethylbenzofuran->IKK inhibits?

References

Safety Operating Guide

Proper Disposal of 2-Ethylbenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2-Ethylbenzofuran, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Key Safety and Physical Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
AppearanceLight yellow liquid
Boiling Point92 - 93 °C @ 768 mmHg
Flash Point1 °C / 33.8 °F
Specific Gravity0.910
Vapor Pressure50 mmHg @ 20 °C

Immediate Safety and First Aid Protocols

Emergency procedures should be followed in case of accidental exposure.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for this compound.[1][2][3]

Experimental Protocol for Accidental Exposure:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2][3]

  • In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][3]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations.

Operational Plan for Disposal:

  • Segregation of Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[4] Specifically, do not mix with acids, bases, oxidizers, or other reactive compounds.[4]

  • Waste Collection:

    • Collect surplus and non-recyclable solutions of this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a compatible material and kept closed except when adding waste.[4]

  • Consult a Licensed Disposal Company: Arrange for the disposal of the collected waste through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Contaminated Packaging Disposal:

    • Containers that have held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be punctured to render it unusable for other purposes and then offered for recycling or disposed of in a sanitary landfill. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_surplus Is it surplus/non-recyclable solution? start->is_surplus is_container Is it an empty container? is_surplus->is_container No collect_waste Collect in a labeled, compatible, sealed container. is_surplus->collect_waste Yes triple_rinse Triple-rinse container with appropriate solvent. is_container->triple_rinse Yes end End of Disposal Process is_container->end No contact_disposal Contact licensed professional waste disposal service. collect_waste->contact_disposal contact_disposal->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate puncture_recycle Puncture and recycle or dispose of in sanitary landfill. collect_rinsate->puncture_recycle puncture_recycle->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Ethylbenzofuran, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

This compound is a chemical compound utilized in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] While instrumental in various research applications, it is imperative to handle this compound with caution due to its potential hazards. Aggregated GHS information indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must occur in a designated and controlled area, such as a chemical fume hood, to minimize inhalation exposure.[4]

1. Engineering Controls:

  • Always work within a certified chemical fume hood with sufficient ventilation.[5][6]

  • Ensure an eyewash station and safety shower are immediately accessible in the event of an emergency.[4]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Double-gloving with nitrile gloves is required to prevent skin contact.[4] Regularly inspect gloves for any signs of degradation or puncture.

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4][7]

  • Body Protection: A disposable lab coat or gown with long sleeves and tight cuffs is mandatory to protect skin and personal clothing.[4]

  • Footwear: Closed-toe shoes are required to prevent injuries from spills or dropped equipment.[4][8]

  • Respiratory Protection: For operations with a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][9]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[5][10]

  • Prevent the formation of dust and aerosols.[5][6][10]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[5]

  • Store in a cool, well-ventilated place away from sources of ignition.[5]

  • Keep containers tightly closed when not in use.

Accidental Release and First Aid Measures

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[5]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

First Aid:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5][6]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal Procedure: Dispose of the hazardous waste through a licensed professional waste disposal service.[9] Do not dispose of it down the drain or in regular trash.[5][12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]

Quantitative Safety Data Summary

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP302+P352
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P304+P340

Data sourced from aggregated GHS information.[3][11]

Experimental Workflow and Safety Protocol

Workflow for Safe Handling of this compound prep Preparation - Verify Fume Hood Operation - Assemble all necessary materials ppe Don PPE - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - Respirator (if needed) prep->ppe Before handling handling Chemical Handling - Work within Fume Hood - Use non-sparking tools - Keep container closed ppe->handling Proceed to experiment storage Temporary Storage - Tightly sealed container - Cool, well-ventilated area handling->storage If not all is used cleanup Decontamination & Cleanup - Clean work surfaces - Decontaminate equipment handling->cleanup After experiment waste Waste Collection - Segregate hazardous waste - Use labeled, sealed container cleanup->waste de_ppe Doff PPE - Remove in designated area - Dispose of single-use items in hazardous waste waste->de_ppe disposal Final Disposal - Arrange pickup by licensed waste disposal service de_ppe->disposal Final step

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzofuran
Reactant of Route 2
2-Ethylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.